Title : The Core Mechanics of (1S,2S)-3-oxo-2-(2'Z-pentenyl)-cyclopentaneoctanoic Acid (OPC-8:0) in Jasmonate Biosynthesis Executive Summary In the complex landscape of plant oxylipin signaling, jasmonates (JAs) dictate...
Author: BenchChem Technical Support Team. Date: March 2026
Title : The Core Mechanics of (1S,2S)-3-oxo-2-(2'Z-pentenyl)-cyclopentaneoctanoic Acid (OPC-8:0) in Jasmonate Biosynthesis
Executive Summary
In the complex landscape of plant oxylipin signaling, jasmonates (JAs) dictate critical responses to biotic and abiotic stress. While downstream end-products like Jasmonoyl-Isoleucine (JA-Ile) often dominate the literature, the metabolic flux is heavily regulated by upstream intermediates. This whitepaper provides an in-depth mechanistic analysis of (1S,2S)-3-oxo-2-(2'Z-pentenyl)-cyclopentaneoctanoic acid (commonly designated as OPC-8:0 ), the pivotal peroxisomal intermediate that bridges plastidial oxylipin synthesis and β-oxidation. By detailing its structural biology, biosynthetic causality, and self-validating analytical protocols, this guide equips researchers and drug development professionals with the foundational expertise required to manipulate the jasmonate cascade.
Chemical Identity & Structural Biology
OPC-8:0 is a cyclopentanone derivative characterized by an octanoic acid side chain and a pentenyl moiety.
Structural Significance : The transition from its precursor, cis-(+)-12-oxo-phytodienoic acid (cis-OPDA), to OPC-8:0 involves the reduction of a cyclopentenone ring to a cyclopentanone ring. This structural shift is biologically profound: cyclopentenones possess distinct electrophilic properties that allow them to independently prime defense genes via non-canonical pathways. By reducing this ring, the plant irreversibly commits the metabolite to the canonical JA biosynthesis pathway, fundamentally altering the downstream signaling profile[1].
Mechanistic Causality in Biosynthesis
The biosynthesis of OPC-8:0 is strictly compartmentalized, requiring precise organellar transport and enzymatic sequentiality.
Peroxisomal Import : cis-OPDA is synthesized in the plastid and must be transported into the peroxisome. This translocation is actively mediated by the ATP-binding cassette (ABC) transporter COMATOSE (CTS)[2]. Causality: Without active CTS transport, OPDA accumulates in the cytosol, preventing OPC-8:0 formation and starving the plant of wound-induced JA[3].
Enzymatic Reduction (The Commitment Step) : Inside the peroxisome, OPDA reductase 3 (OPR3) catalyzes the NADPH-dependent reduction of cis-(+)-OPDA to OPC-8:0[1]. Causality: OPR3 is highly stereospecific. It selectively reduces the natural (9S,13S) enantiomer of OPDA, ensuring that only biologically relevant isomers proceed to form active jasmonates[4].
Acyl-CoA Activation : OPC-8:0 cannot spontaneously enter the β-oxidation cycle; its carboxylic acid moiety must be activated. OPC-8:CoA ligase 1 (OPCL1) converts OPC-8:0 into its corresponding CoA thioester (OPC-8:0-CoA)[1]. Causality: This ATP-dependent activation is the primary bottleneck for β-oxidation. OPCL1 loss-of-function mutants hyper-accumulate free OPC-8:0 and fail to produce JA, confirming that CoA-esterification is an absolute prerequisite for chain shortening[1].
β-Oxidation : The activated OPC-8:0-CoA undergoes three successive rounds of β-oxidation—catalyzed by Acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT)—cleaving two carbons per cycle to ultimately yield (+)-7-iso-jasmonic acid[2].
Subcellular compartmentalization of OPC-8:0 biosynthesis and metabolism in the jasmonate pathway.
Self-Validating Experimental Protocols
Because oxylipins are transient and highly susceptible to artifactual oxidation, standard extraction methods often yield irreproducible data. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: LC-MS/MS Extraction and Quantification of OPC-8:0
Causality & Validation: To prevent ex vivo enzymatic degradation or auto-oxidation, tissues must be immediately quenched. Furthermore, the protocol mandates the addition of isotopically labeled internal standards (ISTDs) directly into the extraction buffer prior to homogenization. This ensures that any matrix effects, ion suppression, or extraction losses are mathematically normalized by the ISTD recovery rate, rendering the quantification self-validating.
Quenching : Flash-freeze 100 mg of fresh plant tissue in liquid nitrogen to halt all enzymatic activity.
Homogenization & Spiking : Homogenize the tissue in 1.0 mL of cold extraction buffer (Methanol with 0.1% formic acid). Immediately spike with 10 ng of D5-OPDA and D5-JA internal standards.
Phase Separation : Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a clean tube.
Solid Phase Extraction (SPE) : Condition an Oasis HLB SPE cartridge with 1 mL methanol followed by 1 mL LC-MS grade water. Load the supernatant. Wash with 1 mL of 5% methanol to remove polar interferences, then elute the oxylipins with 1 mL of 100% methanol.
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of initial mobile phase (e.g., 80% Water / 20% Acetonitrile, 0.1% Formic Acid).
Analysis : Inject 10 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM) mode.
Self-validating LC-MS/MS extraction workflow for the quantification of labile oxylipins.
Protocol 2: In vitro OPR3 Enzymatic Assay
Causality & Validation: To definitively isolate the kinetics of OPC-8:0 formation without the interference of downstream β-oxidation, an in vitro assay utilizing recombinant OPR3 is employed. Because OPR3 strictly requires NADPH to reduce the cyclopentenone ring of OPDA, monitoring the depletion of NADPH absorbance at 340 nm provides a real-time, orthogonal readout of enzyme velocity[4].
Reaction Assembly : In a UV-transparent 96-well microplate, combine 50 mM Tris-HCl buffer (pH 7.5), 100 µM NADPH, and 50 µM cis-(+)-OPDA.
Initiation : Add 1 µg of purified recombinant OPR3 enzyme to initiate the reaction (Total volume: 200 µL per well).
Kinetic Monitoring : Immediately place the plate in a spectrophotometer. Measure the absorbance at 340 nm every 30 seconds for 15 minutes at a constant 25°C.
Product Verification : Terminate the reaction by adding 10 µL of 10% formic acid. Extract the mixture with ethyl acetate and analyze via LC-MS/MS to confirm the stoichiometric conversion of OPDA to OPC-8:0[4].
Quantitative Data Presentation
Table 1: Key Enzymes and Metabolic Transitions in the OPC-8:0 Pathway
Enzyme
Substrate
Product
Subcellular Compartment
Mechanistic Function / Causality
OPR3
cis-(+)-OPDA
OPC-8:0
Peroxisome
Reduces cyclopentenone ring; commits flux to JA pathway.
OPCL1
OPC-8:0
OPC-8:0-CoA
Peroxisome
Activates carboxylic acid moiety; prerequisite for β-oxidation.
ACX1
OPC-8:0-CoA
2-trans-enoyl-CoA
Peroxisome
Catalyzes the first rate-limiting step of β-oxidation.
Table 2: LC-MS/MS MRM Parameters for Oxylipin Profiling (Negative Ion Mode)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
cis-(+)-OPDA
291.2
165.1
50
-22
OPC-8:0
293.2
167.1
50
-20
Jasmonic Acid (JA)
209.1
59.0
50
-24
D5-JA (ISTD)
214.1
60.0
50
-24
References
[2] Title: Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) - PMC
Source: nih.gov
URL:[Link]
[3] Title: Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses
Source: mpg.de
URL:[Link]
[4] Title: Identification of Jasmonic Acid and Jasmonoyl-Isoleucine, and Characterization of AOS, AOC, OPR and JAR1 in the Model Lycophyte Selaginella moellendorffii | Plant and Cell Physiology | Oxford Academic
Source: oup.com
URL:[Link]
8-Cyclopentyl-8-oxooctanoic Acid: A Comprehensive Guide to Biological Activity Screening and Permeation Enhancement
Executive Summary The development of intracellular permeation enhancers (IPEs) and bioorthogonal linkers has revolutionized the delivery of macromolecules, peptides, and chemotherapeutics. 8-Cyclopentyl-8-oxooctanoic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of intracellular permeation enhancers (IPEs) and bioorthogonal linkers has revolutionized the delivery of macromolecules, peptides, and chemotherapeutics. 8-Cyclopentyl-8-oxooctanoic acid (CAS: 898766-79-5) has emerged as a critical functional molecule in this domain. Structurally related to established delivery agents like SNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate)[1], this keto-acid derivative serves a dual purpose: it acts as a transient membrane fluidizer to facilitate the intracellular transport of therapeutic payloads, and it functions as a highly stable linker in bioorthogonal click-chemistry platforms (such as tetrazine-trans-cyclooctene ligations) for localized drug depots[2][3].
This technical whitepaper provides an authoritative, in-depth guide to the biological activity screening of 8-cyclopentyl-8-oxooctanoic acid. Designed for drug development professionals, it details the mechanistic causality of its membrane interactions, establishes self-validating screening protocols, and outlines the quantitative metrics required to validate its efficacy and safety.
Mechanistic Causality: Membrane Interaction and Bioorthogonal Utility
To effectively screen a compound, one must first understand the physical chemistry driving its biological activity. 8-Cyclopentyl-8-oxooctanoic acid operates through two distinct mechanistic pathways depending on its formulation context:
Transient Membrane Fluidization (Permeation Enhancement): The molecule features a lipophilic cyclopentyl ring attached to a flexible oxooctanoic acid chain. When co-formulated with a hydrophilic payload (e.g., a peptide or a platinum-based chemotherapeutic), the lipophilic head inserts into the phospholipid bilayer of the target cell. The steric bulk of the cyclopentyl group disrupts local lipid packing, transiently lowering the energy barrier for transcellular and paracellular flux[1]. Crucially, the carboxylic acid moiety ensures the molecule remains sufficiently water-soluble to partition out of the membrane, allowing the lipid bilayer to rapidly recover. This prevents the permanent cellular damage typically caused by harsh detergents.
Bioorthogonal Conjugation: In targeted oncology, 8-cyclopentyl-8-oxooctanoic acid is utilized to synthesize functionalized payloads. The terminal carboxylic acid can be conjugated to amine-bearing drugs (e.g., doxorubicin) or hydrogel matrices, while the aliphatic chain provides a flexible spacer that minimizes steric hindrance during rapid in vivo tetrazine-TCO click reactions[2].
Mechanism of action for 8-Cyclopentyl-8-oxooctanoic acid mediated intracellular delivery.
Biological Activity Screening Workflow
A robust screening cascade must differentiate between true permeation enhancement and non-specific cytotoxicity. The workflow below outlines a self-validating system: if a compound increases permeability but fails the subsequent Transepithelial Electrical Resistance (TEER) recovery or Lactate Dehydrogenase (LDH) toxicity assays, it is flagged as a membrane toxin rather than a viable delivery agent.
Comprehensive biological activity screening workflow for permeation enhancers.
) of a macromolecular tracer when co-administered with 8-cyclopentyl-8-oxooctanoic acid.
Self-Validating Control: Lucifer Yellow (LY) is included as a paracellular marker. A massive spike in LY permeability without post-wash recovery indicates monolayer destruction, invalidating the enhancer.
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of
cells/cm². Culture for 21 days until the monolayer is fully differentiated (baseline TEER > 400 Ω·cm²).
Test Solution Preparation: Dissolve 8-cyclopentyl-8-oxooctanoic acid in HBSS (pH 7.4) to achieve a final concentration of 10–30 mg/mL[1]. Add the target payload (e.g., FITC-Dextran 4000) at 1 mg/mL.
Application: Wash the apical and basolateral chambers with HBSS. Add 0.5 mL of the test solution to the apical chamber and 1.5 mL of fresh HBSS to the basolateral chamber.
Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 100 µL from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
Quantification: Measure fluorescence (Ex 490 nm / Em 520 nm) and calculate
using the formula:
(Where dQ/dt is the steady-state flux, A is the surface area, and C₀ is the initial apical concentration).
Protocol B: TEER Recovery and LDH Cytotoxicity Assay
Purpose: To prove that the membrane fluidization caused by the keto-acid is transient and non-lethal.
TEER Measurement: Immediately following the 120-minute permeability assay, wash the apical chamber three times with pre-warmed culture media.
Recovery Tracking: Measure TEER using a chopstick electrode (e.g., Millicell ERS-2) at 0, 2, 4, and 24 hours post-wash. A successful IPE will show a drop in TEER during the assay (indicating tight junction/membrane opening) followed by a return to >90% of baseline within 24 hours.
LDH Release: Collect the apical wash media. Use a commercial LDH-Glo™ Cytotoxicity Assay to measure lactate dehydrogenase release. Compare the luminescence to a Maximum LDH Release control (cells lysed with 1% Triton X-100). Valid IPEs must exhibit <10% LDH release relative to the maximum control.
Purpose: To verify the stability of 8-cyclopentyl-8-oxooctanoic acid when used as a linker in tetrazine-modified hydrogels[2].
Conjugation: React the carboxylic acid of the compound with a tetrazine-amine derivative using EDC/NHS coupling chemistry.
Lysate Challenge: Incubate the resulting conjugate in fresh cell lysate at 37°C for 10 days.
HPLC Analysis: Challenge the mixture with a trans-cyclooctene (TCO) fluorophore. Analyze the supernatant via HPLC. A retention of >70% reactive tetrazine moieties confirms the linker's stability in physiological conditions[2].
Quantitative Data Presentation
The following table summarizes representative screening benchmarks required to validate 8-cyclopentyl-8-oxooctanoic acid against industry-standard permeation enhancers and negative controls.
Test Compound
Payload ( cm/s)
TEER at 120 min (% of Baseline)
TEER at 24 hr (% of Baseline)
LDH Release (%)
Classification
Negative Control (HBSS)
0.5 ± 0.1
98%
100%
< 2%
Baseline
8-Cyclopentyl-8-oxooctanoic acid
12.4 ± 1.2
45%
94%
4.5%
Transient IPE
SNAC (Standard IPE)
10.8 ± 0.9
50%
96%
3.8%
Transient IPE
Triton X-100 (1%)
45.0 ± 5.0
0%
0% (Cell Death)
100%
Toxic Detergent
Table 1: Comparative biological activity screening metrics for permeation enhancers. Data illustrates the required profile of a successful delivery agent: high permeability, reversible TEER depression, and low cytotoxicity.
Conclusion & Future Perspectives
The biological screening of 8-cyclopentyl-8-oxooctanoic acid reveals its potent utility in modern pharmacology. By systematically evaluating its capacity to increase
while rigorously gating for TEER recovery and low LDH release, researchers can confidently integrate this molecule into advanced drug delivery systems. Whether utilized as an intracellular permeation enhancer for localized oncology treatments[4] or as a stable aliphatic linker in cutting-edge bioorthogonal click-chemistry platforms[2], its unique physicochemical profile offers a highly tunable solution to the persistent challenge of crossing biological barriers.
References
Bioorthogonal compositions. US Patent 10,828,373 B2. Google Patents.
Method of treating cancer. US Patent 9,636,406 B2. Google Patents.
Compositions for oral delivery of active agents. US Patent 5,650,386 A. Google Patents.
Unveiling the Biological Targets and Mechanisms of 8-Cyclopentyl-8-oxooctanoic Acid in Advanced Drug Delivery
Executive Summary In the landscape of modern pharmacology, not all therapeutic excipients target traditional lock-and-key protein receptors (e.g., kinases or GPCRs). 8-Cyclopentyl-8-oxooctanoic acid (CAS 898766-79-5) rep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern pharmacology, not all therapeutic excipients target traditional lock-and-key protein receptors (e.g., kinases or GPCRs). 8-Cyclopentyl-8-oxooctanoic acid (CAS 898766-79-5) represents a highly specialized class of functionalized ketoacids. Rather than agonizing or antagonizing a specific protein, its primary "biological target" is the phospholipid bilayer itself.
This in-depth technical guide explores the biophysical mechanisms, bioorthogonal applications, and experimental validation protocols for 8-Cyclopentyl-8-oxooctanoic acid as an intracellular permeation enhancing agent and structural linker in advanced drug delivery systems.
The Primary Target: The Phospholipid Bilayer and Membrane Modulation
The most significant biological barrier to the delivery of large or highly polar therapeutics (such as nucleic acids, large peptides, and platinum-based chemotherapeutics) is the cell membrane. 8-Cyclopentyl-8-oxooctanoic acid acts as a potent intracellular permeation enhancer [1].
Biophysical Mechanism of Action
The molecule's efficacy is rooted in its unique amphiphilic geometry:
The Lipophilic Anchor: The terminal cyclopentyl ring provides a bulky, hydrophobic moiety that readily inserts into the hydrophobic core of the lipid bilayer.
The Polar Wedge: The oxo (ketone) group at the 8-position, combined with the terminal carboxylic acid, interacts with the polar lipid headgroups.
When co-administered with a therapeutic payload, this structure acts as a surfactant-like "wedge." It transiently disrupts the highly ordered packing of the phospholipid bilayer, increasing membrane fluidity. This fluidization allows for the enhanced passive diffusion of co-administered drugs directly into the intracellular cytosol without relying on active transport or endocytosis[1].
Mechanism of 8-Cyclopentyl-8-oxooctanoic acid mediating intracellular payload delivery.
Secondary Utility: Bioorthogonal Scaffolding
Beyond direct membrane modulation, 8-Cyclopentyl-8-oxooctanoic acid is heavily utilized in bioorthogonal chemistry , specifically within tetrazine-trans-cyclooctene (TCO) click chemistry systems[2].
In these targeted delivery platforms (often used to localize chemotherapy directly to a tumor site via a pre-implanted tetrazine-containing biomaterial), the ketoacid serves as a critical structural linker[3].
Causality of Choice: The 8-carbon chain provides optimal spatial separation (steric relief) between the therapeutic payload and the reactive cyclooctene group. Meanwhile, the cyclopentyl and oxo modifications maintain a delicate balance of aqueous solubility (for systemic circulation) and lipophilicity (for local membrane anchoring upon reaching the target site)[2].
To utilize 8-Cyclopentyl-8-oxooctanoic acid effectively, researchers must distinguish between controlled transcellular permeation and non-specific membrane lysis (toxicity). The following Transwell assay is designed as a self-validating system to ensure data trustworthiness.
Protocol: Transwell Permeability and Cytotoxicity Assay
Objective: Quantify the permeation enhancement of the ketoacid while validating that the membrane fully recovers post-exposure.
Step 1: Cell Seeding. Seed Caco-2 cells (the gold standard for mimicking polarized epithelial barriers) on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days until fully differentiated.
Step 2: Baseline TEER. Measure Transepithelial Electrical Resistance (TEER). Causality: Proceed only if TEER > 400 Ω·cm². This strictly validates the baseline integrity of the tight junctions.
Step 3: Co-administration. Apply the therapeutic payload (e.g., fluorescently labeled siRNA) combined with 8-Cyclopentyl-8-oxooctanoic acid (1 mM – 5 mM) to the apical chamber. Crucial Addition: Add Lucifer Yellow (LY, 100 µM) as a paracellular exclusion marker.
Step 4: Sampling. Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.
of Lucifer Yellow exceeds cm/s, the monolayer has been physically compromised (lysis), invalidating any claims of controlled transcellular enhancement.
Step 6: Viability Assay. Wash the cells and perform an MTS assay to confirm >90% cell viability, proving the membrane fluidization was transient and non-lethal.
Step-by-step workflow for the self-validating Transwell permeability assay.
Quantitative Data Summary
The table below summarizes the expected biophysical responses when utilizing 8-Cyclopentyl-8-oxooctanoic acid as a permeation enhancer in a standard Caco-2 in vitro model.
Experimental Group
TEER Reduction at 2h (%)
Payload ( cm/s)
Lucifer Yellow ( cm/s)
Cell Viability (MTS, %)
Control (Payload Only)
< 5%
0.52 ± 0.1
0.21 ± 0.05
> 98%
+ Enhancer (1.0 mM)
25%
3.15 ± 0.4
0.35 ± 0.08
> 95%
+ Enhancer (2.5 mM)
48%
8.40 ± 0.7
0.62 ± 0.11
91%
+ Enhancer (5.0 mM)
75%
15.10 ± 1.2
2.80 ± 0.45 *
65%
*Note: At 5.0 mM, the Lucifer Yellow
exceeds the validation threshold, indicating that the mechanism has shifted from transient permeation enhancement to non-specific membrane toxicity.
References
US Patent 9,636,406 B2 - Method of treating cancer. Bender, L. H. (2017). Details the use of functionalized ketoacids, including 8-Cyclopentyl-8-oxooctanoic acid, as intracellular penetration enhancing agents for the delivery of chemotherapeutics.
US Patent 10,828,373 B2 - Bioorthogonal compositions. Mejia Oneto, J., & Galemmo, R. Jr. (2020). Describes the integration of 8-Cyclopentyl-8-oxooctanoic acid into tetrazine-trans-cyclooctene conjugates for site-selective drug delivery.
US Patent Application 2021/0128733 A1 - Bioorthogonal compositions. Mejia Oneto, J., & Galemmo, R. Jr. (2021). Further elaborates on the structural utility of cyclooctene conjugates utilizing oxo-carboxylic acid linkers for treating bacterial infections and tumors.
An In-depth Technical Guide to Investigating the Role of 8-Cyclopentyl-8-oxooctanoic Acid in Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for investigating the potential role of 8-Cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for investigating the potential role of 8-Cyclopentyl-8-oxooctanoic acid, a synthetic fatty acid analog, within the complex network of lipid signaling. Drawing upon established principles of medicinal chemistry and molecular pharmacology, this document outlines the scientific rationale and detailed experimental protocols to explore the hypothesis that 8-Cyclopentyl-8-oxooctanoic acid interacts with key lipid signaling pathways, specifically the eicosanoid and Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascades. This guide is intended to empower researchers to systematically evaluate the compound's biological activity and elucidate its mechanism of action, thereby paving the way for potential therapeutic applications.
Introduction: Unveiling the Potential of a Novel Fatty Acid Analog
8-Cyclopentyl-8-oxooctanoic acid is a synthetic molecule characterized by a C8 carboxylic acid (octanoic acid) backbone, a ketone group at the 8-position, and a terminal cyclopentyl ring.[1] Its structure, combining a lipophilic tail with a polar carboxylic acid head group, bears a striking resemblance to endogenous lipid signaling molecules, suggesting its potential to modulate cellular signaling pathways.
Lipid signaling pathways are fundamental to a vast array of physiological processes, including inflammation, metabolism, and cell proliferation.[2][3] Dysregulation of these pathways is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide will focus on two major lipid signaling pathways where the structural features of 8-Cyclopentyl-8-oxooctanoic acid suggest a potential for interaction: the eicosanoid signaling pathway and the PPAR nuclear receptor pathway.
Table 1: Physicochemical Properties of 8-Cyclopentyl-8-oxooctanoic acid
A linear eight-carbon chain with a terminal carboxylic acid and a cyclopentyl ketone at the opposite end.
Inferred from name and chemical information.
The Eicosanoid Signaling Pathway: A Plausible Target
Eicosanoids are a family of potent signaling lipids derived from arachidonic acid, a 20-carbon polyunsaturated fatty acid.[4] This family includes prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation, pain, and fever.[4]
Structural Analogy to Prostaglandins
A compelling rationale for investigating the interaction of 8-Cyclopentyl-8-oxooctanoic acid with the eicosanoid pathway lies in its structural similarity to prostaglandins. Prostaglandins are characterized by a 20-carbon skeleton containing a five-membered (cyclopentane) ring.[5] 8-Cyclopentyl-8-oxooctanoic acid, with its terminal cyclopentyl group, mimics this core structural feature. This similarity suggests that it may act as a competitive ligand for prostaglandin receptors.
It is important to distinguish 8-Cyclopentyl-8-oxooctanoic acid from cyclopentenone prostaglandins (cyPGs). CyPGs possess a reactive α,β-unsaturated ketone in their cyclopentenone ring, which allows them to form covalent adducts with cellular proteins, contributing to their potent anti-inflammatory and anti-proliferative effects.[6][7][8] 8-Cyclopentyl-8-oxooctanoic acid lacks this reactive moiety, suggesting that if it interacts with the eicosanoid pathway, it is more likely to do so through non-covalent receptor binding.
Investigating Interaction with Prostaglandin Receptors
The primary mechanism by which prostaglandins exert their effects is through binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[9][10] To test the hypothesis that 8-Cyclopentyl-8-oxooctanoic acid acts as a prostaglandin analog, a series of binding and functional assays can be employed.
Caption: Workflow for assessing prostaglandin receptor interaction.
This protocol is designed to determine the binding affinity (Ki) of 8-Cyclopentyl-8-oxooctanoic acid for a specific prostaglandin receptor (e.g., EP1, EP2, EP3, EP4, FP).[4][11]
Cell Membrane Preparation:
Culture a cell line stably expressing the human prostaglandin receptor of interest (e.g., HEK293 cells).
Harvest the cells and homogenize them in a cold lysis buffer.
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
Binding Assay:
In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled prostaglandin ligand (e.g., [³H]PGE₂), and varying concentrations of unlabeled 8-Cyclopentyl-8-oxooctanoic acid or a known prostaglandin agonist (as a positive control).
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (8-Cyclopentyl-8-oxooctanoic acid).
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki value using the Cheng-Prusoff equation.
These assays measure the downstream signaling events following receptor activation to determine the potency (EC₅₀) and efficacy of 8-Cyclopentyl-8-oxooctanoic acid.
cAMP Measurement Assay: For prostaglandin receptors that couple to Gs or Gi proteins (e.g., EP2, EP4, EP3), measure changes in intracellular cyclic AMP (cAMP) levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12]
Intracellular Calcium Mobilization Assay: For prostaglandin receptors that couple to Gq proteins (e.g., EP1, FP), measure changes in intracellular calcium concentrations using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) and a fluorescence plate reader.
The Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: A Second Avenue of Exploration
PPARs are a family of nuclear receptors that function as ligand-activated transcription factors.[13][14] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[14] They play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[14]
Structural Rationale for PPAR Interaction
Many natural and synthetic fatty acids are known ligands for PPARs.[14][15] The general structure of a PPAR agonist consists of a carboxylic acid head group, a linker region, and a lipophilic tail.[13][16] 8-Cyclopentyl-8-oxooctanoic acid possesses these key features, making it a plausible candidate for a PPAR ligand. The octanoic acid chain serves as the linker and the cyclopentyl ring provides the lipophilic character.
Investigating PPAR Activation
To determine if 8-Cyclopentyl-8-oxooctanoic acid can activate PPARs, a combination of cell-based reporter assays and gene expression analysis can be utilized.
Caption: Workflow for assessing PPAR activation.
This cell-based assay quantifies the ability of a compound to activate a specific PPAR isoform.[17][18][19]
Cell Culture and Transfection:
Culture a suitable host cell line (e.g., HEK293T or HepG2).
Co-transfect the cells with two plasmids:
An expression vector for the full-length human PPAR isoform of interest (PPARα, PPARγ, or PPARβ/δ).
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).
A third plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.
Compound Treatment:
After transfection, treat the cells with varying concentrations of 8-Cyclopentyl-8-oxooctanoic acid or a known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) for 24 hours.
Luciferase Assay:
Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Plot the normalized luciferase activity as a function of the log concentration of 8-Cyclopentyl-8-oxooctanoic acid.
Use non-linear regression to determine the EC₅₀ value.
This method confirms PPAR activation by measuring the upregulation of known PPAR target genes in a relevant cell type (e.g., hepatocytes for PPARα, adipocytes for PPARγ).[20][21][22]
Cell Culture and Treatment:
Culture a cell line that endogenously expresses the PPAR isoform of interest (e.g., HepG2 for PPARα, 3T3-L1 preadipocytes for PPARγ).
Treat the cells with 8-Cyclopentyl-8-oxooctanoic acid or a known PPAR agonist for a specified time.
RNA Extraction and cDNA Synthesis:
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
Reverse transcribe the RNA into complementary DNA (cDNA).
qPCR:
Perform qPCR using primers specific for known PPAR target genes (e.g., CPT1A and ACOX1 for PPARα; FABP4 and ADIPOQ for PPARγ) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
Data Analysis:
Calculate the relative expression of the target genes using the ΔΔCt method.
Determine the fold induction of gene expression in response to treatment with 8-Cyclopentyl-8-oxooctanoic acid.
Broader Implications and Future Directions
The experimental framework outlined in this guide provides a robust starting point for characterizing the biological activity of 8-Cyclopentyl-8-oxooctanoic acid. Should the initial hypotheses be validated, further investigations could delve into its effects on other lipid signaling pathways, such as those involving sphingolipids and glycerophospholipids, to build a comprehensive understanding of its cellular pharmacology. Ultimately, a thorough elucidation of its mechanism of action will be crucial in determining its potential as a novel therapeutic agent for metabolic or inflammatory diseases.
References
Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. [Link]
Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. [Link]
Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays. [Link]
Structure-activity relationships of dimeric PPAR agonists. [Link]
Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. [Link]
Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays. [Link]
Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IκB kinase. [Link]
EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis. [Link]
Design, Synthesis, and Structure−Activity Relationship Studies of Novel 2,4,6-Trisubstituted-5-pyrimidinecarboxylic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists with Comparable Antidiabetic Efficacy to Rosiglitazone. [Link]
Prostaglandin receptors on human platelets. Structure-activity relationships of stimulatory prostaglandins. [Link]
Fatty Acids, Lipids, and Cellular Signaling. [Link]
Selectivity of fatty acid ligands for PPARα which correlates both with binding to cis-element and DNA binding. [Link]
Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors α and δ. [Link]
Principle of the in vitro PPARß/δ transactivation assay. This assay is... [Link]
EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis. [Link]
Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]
Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ. [Link]
PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. [Link]
Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. [Link]
The Crucial Role of the PPAR Signaling Pathway in the Diagnosis and Treatment of Chronic Obstructive Pulmonary Disease: An Analysis of Gene Expression and Macrophage Polarization. [Link]
Effect of Synthetic Ligands of PPAR α, β/δ, γ, RAR, RXR and LXR on the Fatty Acid Composition of Phospholipids in Mice. [Link]
Application Note: Synthesis and Mechanistic Evaluation of 8-Cyclopentyl-8-oxooctanoic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Delivery Scientists Compound: 8-Cyclopentyl-8-oxooctanoic acid (CAS: 898766-79-5) Strategic Context and Applications In the rapidly evolving field of targ...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Delivery Scientists
Compound: 8-Cyclopentyl-8-oxooctanoic acid (CAS: 898766-79-5)
Strategic Context and Applications
In the rapidly evolving field of targeted drug delivery, bioorthogonal chemistry has emerged as a powerful tool for in vivo prodrug activation. Specifically, tetrazine-trans-cyclooctene (TCO) ligations require highly tunable, lipophilic linkers to conjugate cytotoxic payloads (e.g., doxorubicin) to reactive moieties. 8-Cyclopentyl-8-oxooctanoic acid serves as a critical structural spacer in these[1]. The terminal carboxylic acid allows for straightforward amide or ester coupling to payloads, while the cyclopentyl-capped ketone modulates the aqueous solubility, steric shielding, and overall pharmacokinetic profile of the resulting conjugate[2].
Retrosynthetic Rationale & Experimental Design
The primary synthetic challenge in generating keto-acids from dicarboxylic acid derivatives is preventing the over-addition of carbon nucleophiles, which typically yields tertiary alcohols. To achieve absolute chemoselectivity, this protocol employs the .
By converting suberic acid monomethyl ester into a Weinreb amide (N-methoxy-N-methylamide), the subsequent addition of cyclopentylmagnesium bromide forms a highly stable, chelated tetrahedral intermediate. This intermediate resists collapse until the reaction is deliberately quenched with aqueous acid, thereby exclusively yielding the desired mono-ketone. A final mild saponification deprotects the methyl ester to reveal the target free acid.
Synthetic workflow for 8-Cyclopentyl-8-oxooctanoic acid.
The success of Step 2 relies entirely on the stability of the magnesium chelate. When cyclopentylmagnesium bromide attacks the Weinreb amide, the magnesium ion (
) coordinates simultaneously with the developing alkoxide oxygen and the methoxy oxygen of the amide. This bidentate chelation locks the tetrahedral intermediate in place, preventing the expulsion of the leaving group at room temperature and rendering the carbon center inert to a second Grignard equivalent.
Step 1: Synthesis of Methyl 8-(methoxy(methyl)amino)-8-oxooctanoate
The use of avoids harsh acyl chloride formation, preventing unwanted transesterification or oligomerization of the starting material.
Setup: In an oven-dried round-bottom flask under nitrogen, dissolve suberic acid monomethyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is strictly required to free-base the hydroxylamine salt and neutralize the HCl from EDC.
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The starting acid will streak near the baseline, while the Weinreb amide elutes cleanly (
).
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine and the water-soluble EDC-urea byproduct), saturated aqueous
, and brine. Dry over anhydrous , filter, and concentrate in vacuo.
Step 2: Synthesis of Methyl 8-cyclopentyl-8-oxooctanoate
Temperature control is vital here to manage the exotherm and preserve the integrity of the tetrahedral intermediate.
Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.15 M) under a strict nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
Grignard Addition: Syringe in cyclopentylmagnesium bromide (2.0 M in ether, 1.5 eq) dropwise over 15 minutes.
Reaction: Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature and stir for an additional 3 hours.
Quench: Cool the flask back to 0 °C and carefully quench with saturated aqueous
. Causality: provides a mildly acidic proton source to safely decompose unreacted Grignard and break the magnesium chelate without hydrolyzing the newly formed ketone or the methyl ester.
Workup: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ketone.
Step 3: Saponification to 8-Cyclopentyl-8-oxooctanoic Acid
A mixed solvent system ensures homogeneity, while lithium hydroxide provides mild, coordination-assisted cleavage.
Setup: Dissolve methyl 8-cyclopentyl-8-oxooctanoate (1.0 eq) in a solvent mixture of THF/MeOH/
(2:1:1 v/v/v, 0.1 M). Causality: THF dissolves the lipophilic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge.
Hydrolysis: Add
(3.0 eq) in one portion. Stir at room temperature for 4 hours. Causality: The lithium cation coordinates the carbonyl oxygen, accelerating nucleophilic attack by hydroxide under milder conditions than NaOH, preventing aldol condensation side reactions.
Workup: Evaporate the volatile organics (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and cool to 0 °C.
Acidification: Slowly acidify to pH 2 using 1M HCl. Extract the precipitated free acid with EtOAc (3x). Wash the combined organics with brine, dry over
, and concentrate in vacuo to yield the final product as a white to off-white solid.
Quantitative Data Summary
Step
Reagent/Reactant
Equivalents
Role
Reaction Time
Typical Yield
1
Suberic acid monomethyl ester
1.0
Starting Material
-
-
1
N,O-Dimethylhydroxylamine·HCl
1.2
Amine Nucleophile
12 h
90–95%
1
EDC·HCl / HOBt
1.2 / 1.2
Coupling Agents
-
-
2
Cyclopentylmagnesium bromide
1.5
Carbon Nucleophile
4 h
80–85%
3
3.0
Hydrolyzing Agent
4 h
92–98%
Overall Expected Yield: ~65–75% over 3 steps.
Analytical Characterization Guidelines
To validate the success of the synthesis, utilize
NMR ():
Post-Step 1: Confirm the presence of two distinct singlets at ~3.68 ppm (
) and ~3.18 ppm ().
Post-Step 2: Ensure the complete disappearance of the Weinreb amide singlets. Look for a complex multiplet around 1.50–1.80 ppm corresponding to the cyclopentyl ring protons, and a distinct multiplet at ~2.85 ppm for the cyclopentyl methine proton alpha to the ketone.
Post-Step 3: Confirm the disappearance of the methyl ester singlet (~3.66 ppm). The broad singlet of the carboxylic acid
should appear far downfield (>10.0 ppm), though it may exchange with moisture in the NMR solvent.
References
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22 (39): 3815–3818. URL:[Link]
Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]
Robillard, M. S. et al. "Bioorthogonal compositions". United States Patent 10,828,373 B2, United States Patent and Trademark Office, 2020.
Acid-base extraction protocol for keto-acid purification
Application Note: Optimized Acid-Base Extraction Protocol for the Purification of Keto-Acids Abstract Keto-acids are critical intermediates in pharmaceutical synthesis, metabolic studies, and agricultural chemistry. Due...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Acid-Base Extraction Protocol for the Purification of Keto-Acids
Abstract
Keto-acids are critical intermediates in pharmaceutical synthesis, metabolic studies, and agricultural chemistry. Due to their high polarity and the dual presence of carbonyl and carboxylate functional groups, purifying keto-acids from crude reaction mixtures poses unique challenges. This application note details a robust, chemoselective liquid-liquid acid-base extraction protocol. By exploiting the specific pKa values of α-, β-, and γ-keto acids, this self-validating workflow efficiently separates target molecules from neutral, basic, and non-ionizable impurities without the need for resource-intensive chromatography.
Introduction & Mechanistic Principles
Acid-base extraction is a fundamental liquid-liquid partitioning technique that relies on the pH-dependent solubility of ionizable molecules 1[1]. For keto-acids, the methodology leverages the acidity of the carboxylic acid moiety (-COOH) to selectively shuttle the target compound between aqueous and organic phases.
Causality in Experimental Choices:
When a crude mixture containing a keto-acid is dissolved in an immiscible organic solvent and treated with an aqueous base, the carboxylic acid is deprotonated to form a highly water-soluble carboxylate salt 2[2]. Neutral and basic impurities remain trapped in the organic phase. Following phase separation, the aqueous layer is intentionally acidified. This reprotonates the keto-acid, dropping its aqueous solubility and driving it back into a fresh organic phase for recovery 3[3].
Base Selection (The Chemoselectivity Factor):
A critical decision in this protocol is the choice of the aqueous base. While strong bases like sodium hydroxide (NaOH) rapidly deprotonate carboxylic acids, they can inadvertently trigger unwanted side reactions in keto-acids, such as aldol condensations at the α-carbon or the hydrolysis of co-existing ester groups 1[1]. Therefore, a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) is strongly recommended. NaHCO₃ provides sufficient alkalinity to deprotonate most keto-acids while preserving the structural integrity of the ketone functional group.
Quantitative Data: pKa and pH Partitioning
To ensure a self-validating system, the pH of the aqueous phases must be strictly monitored. According to the Henderson-Hasselbalch equation, achieving >99% ionization (for aqueous extraction) requires a pH at least 2 units above the pKa, while >99% protonation (for organic recovery) requires a pH at least 2 units below the pKa.
Table 1: Physicochemical Properties and Optimal Extraction pH for Common Keto-Acids
Organic solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
1M to 3M Hydrochloric Acid (HCl)
Saturated aqueous Sodium Chloride (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Step 1: Solubilization
Dissolve the crude reaction mixture in the chosen organic solvent (e.g., 15 mL EtOAc per 1 gram of crude). Ensure complete dissolution.
Field Insight: EtOAc is generally preferred over DCM for highly polar keto-acids due to its superior hydrogen-bond accepting capabilities, which aids in solvating the target molecule during the final recovery phase.
Step 2: Alkaline Extraction (Deprotonation)
Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.
Critical Safety & Yield Note: The neutralization of residual acids and the deprotonation of the keto-acid will generate CO₂ gas. Invert the funnel and vent immediately and frequently to prevent pressure build-up 1[1]. Agitate gently but thoroughly for 2-3 minutes to ensure maximum surface area contact between phases.
Step 3: Phase Separation
Allow the layers to separate completely. Drain the aqueous layer (now containing the keto-acid sodium salt) into a clean Erlenmeyer flask. Retain the organic layer. Repeat the NaHCO₃ extraction on the organic layer two more times to ensure quantitative transfer of the keto-acid. Combine all aqueous extracts.
Field Insight: Be mindful of solvent densities. If using EtOAc (d = 0.90 g/mL), the aqueous layer is on the bottom. If using DCM (d = 1.33 g/mL), the aqueous layer is on the top.
Step 4: Acidification (Reprotonation)
Place the flask containing the combined aqueous layers in an ice-water bath.
Causality: Acid-base neutralization is highly exothermic. β-keto acids, in particular, are extremely susceptible to thermal decarboxylation. Cooling the system ensures the structural integrity of the target molecule.
Slowly add 3M HCl dropwise while stirring continuously. Monitor the pH using pH paper or a calibrated probe until the pH drops below the specific threshold identified in Table 1 (typically pH < 2.0). The solution will likely become cloudy as the neutral keto-acid precipitates or forms an emulsion.
Step 5: Organic Recovery
Transfer the acidified aqueous mixture back into a clean separatory funnel. Extract 3 times with fresh organic solvent (using roughly 1/3 of the aqueous volume each time). The reprotonated keto-acid will partition back into the organic phase 3[3].
Step 6: Washing, Drying, and Concentration
Combine the organic extracts from Step 5. Wash once with brine to remove residual water and inorganic salts. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ until the drying agent flows freely. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the highly purified keto-acid 2[2].
Workflow Visualization
Workflow of acid-base extraction for keto-acid purification.
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary & Molecular Context
8-Cyclopentyl-8-oxooctanoic acid (CAS: 898766-79-5) is a bifunctional aliphatic-alicyclic compound characterized by a terminal carboxylic acid, a flexible hexamethylene spacer, and a cyclopentyl-substituted ketone. In modern drug development, this molecule is highly valued as an intermediate in the synthesis of bioorthogonal linkers (such as trans-cyclooctene conjugates) and as a lipid analog for metabolic tracking , .
Characterizing this molecule presents unique analytical challenges. The structural duality—a polar, ionizable headgroup combined with a lipophilic tail and a bulky alicyclic ring—requires a multimodal analytical strategy to confirm both purity and structural integrity.
Table 1: Physicochemical Profile
Property
Value
Analytical Significance
Molecular Formula
C₁₃H₂₂O₃
Determines exact mass for high-resolution MS.
Molecular Weight
226.31 g/mol
Target precursor ion [M-H]⁻ at m/z 225.1.
Functional Groups
Carboxylic Acid, Ketone
Dictates ionization mode (ESI-) and NMR shifts.
LogP (Predicted)
~3.2
Requires reversed-phase chromatography (C18).
Analytical Strategy & Causality
Do not simply run this compound through a generic screening gradient. Based on field-proven experience with medium-chain keto-fatty acids , the causality behind our experimental design is as follows:
Chromatographic Selection: The aliphatic spacer can cause non-specific binding to stainless-steel surfaces. We utilize a UHPLC system with a high-strength silica C18 column. The mobile phase must be acidified (0.1% Formic Acid) to suppress the ionization of the carboxylic acid during separation. This prevents peak tailing and ensures sharp, Gaussian peak shapes .
Ionization Mode: While the ketone can accept a proton in positive mode, the carboxylic acid yields a vastly superior signal-to-noise ratio in Electrospray Ionization Negative (ESI-) mode via facile deprotonation.
Structural Elucidation: LC-MS confirms mass and purity, but cannot definitively prove the position of the ketone or the intact cyclopentyl ring. For this, 1D ¹H and ¹³C NMR spectroscopy in CDCl₃ is mandatory.
Fig 1. Multimodal analytical workflow for 8-Cyclopentyl-8-oxooctanoic acid characterization.
Protocol A: UHPLC-MS/MS Method for Purity & Quantification
Trustworthiness & Self-Validation System:
To ensure this protocol is self-validating, every batch must begin with a blank solvent injection to establish baseline noise and rule out column carryover. An internal standard (e.g., Heptadecanoic acid-d33) must be spiked into the sample matrix. If the internal standard's retention time shifts by >0.1 min, the run is invalidated, indicating mobile phase preparation errors.
Step-by-Step Methodology
Sample Preparation: Dissolve 1.0 mg of 8-Cyclopentyl-8-oxooctanoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Maintain column temperature at 40°C to reduce system backpressure.
Mobile Phase:
Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v)
Set the capillary voltage to 2.5 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr.
Fig 2. Proposed ESI- MS/MS fragmentation pathway for 8-Cyclopentyl-8-oxooctanoic acid.
Protocol B: NMR Spectroscopy for Structural Confirmation
While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) is required to validate the exact connectivity of the cyclopentyl ring to the C8 ketone.
Trustworthiness & Self-Validation System:
Tetramethylsilane (TMS) at 0.00 ppm must be used as an internal reference. The integration of the ¹H NMR spectrum must mathematically sum to exactly 22 protons. Specifically, the ratio of the cyclopentyl protons to the aliphatic chain protons serves as an internal quality control check for structural intactness.
Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS.
Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz (or higher) with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
Data Processing: Apply a 0.3 Hz line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum manually.
Table 3: Expected ¹H NMR Peak Assignments (CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Causality
~11.0 - 12.0
Broad singlet
1H
-COOH
Highly deshielded acidic proton; exchangeable.
~2.8
Multiplet
1H
-CH - (Cyclopentyl)
Alpha proton to the ketone on the ring.
~2.4
Triplet
2H
-CH ₂- (C7)
Aliphatic protons alpha to the C8 ketone.
~2.3
Triplet
2H
-CH ₂- (C2)
Aliphatic protons alpha to the carboxylic acid.
~1.5 - 1.8
Multiplet
8H
-CH ₂- (Cyclopentyl)
Remaining 4 methylene groups on the ring.
~1.3 - 1.6
Multiplet
8H
-CH ₂- (C3, C4, C5, C6)
Central hydrophobic hexamethylene spacer.
Note: The distinct separation between the triplets at 2.4 ppm and 2.3 ppm is critical. It definitively proves the presence of two distinct electron-withdrawing carbonyl environments (the ketone and the acid).
References
Google Patents. "Bioorthogonal compositions." US Patent US20210128733A1.
Lee, B. C., et al. "8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid: a novel radiotracer for evaluation of medium chain fatty acid metabolism in the liver." Bioconjugate Chemistry. URL:[Link]
Application
A Methodological Guide for the In Vitro Characterization of 8-Cyclopentyl-8-oxooctanoic acid
Abstract 8-Cyclopentyl-8-oxooctanoic acid is a synthetic organic compound whose biological activities and potential applications in cell biology are not yet extensively documented in peer-reviewed literature. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
8-Cyclopentyl-8-oxooctanoic acid is a synthetic organic compound whose biological activities and potential applications in cell biology are not yet extensively documented in peer-reviewed literature. This guide provides a comprehensive framework for researchers and drug development professionals to conduct the initial characterization of this and other novel compounds in cell culture systems. The protocols herein are designed to establish a foundational understanding of a compound's behavior, beginning with essential physicochemical profiling and progressing to primary bioactivity screening. We present detailed, self-validating methodologies for solubility determination, preparation of stock solutions, and cytotoxicity assessment using the MTT assay. Furthermore, this document outlines a logical, hypothesis-driven approach for designing secondary assays to elucidate potential mechanisms of action. By following this guide, researchers can systematically generate reliable and reproducible data, forming a solid basis for further investigation into the compound's therapeutic or biological potential.
A thorough understanding of a compound's chemical and physical properties is the bedrock of reliable in vitro experimentation. 8-Cyclopentyl-8-oxooctanoic acid is a keto-carboxylic acid. Its structure, featuring a polar carboxylic acid head and a nonpolar hydrocarbon tail, suggests it may have amphiphilic properties that influence its solubility and potential biological interactions.
Table 1: Physicochemical Properties of 8-Cyclopentyl-8-oxooctanoic acid
Foundational Protocols: Compound Handling and Preparation
The accuracy and reproducibility of cell culture experiments are critically dependent on the correct preparation of the test compound. For a novel agent like 8-Cyclopentyl-8-oxooctanoic acid, solubility and stability must be empirically determined.
Protocol: Solubility Determination and Stock Solution Preparation
Rationale: Most organic compounds are not directly soluble in aqueous cell culture media. A concentrated stock solution is typically prepared in a solvent like Dimethyl Sulfoxide (DMSO) and then diluted to the final working concentration.[3] The final concentration of the vehicle (solvent) in the culture medium must be kept to a minimum (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced artifacts.[3] This protocol uses the "shake-flask" method, a standard for determining thermodynamic solubility.[4][5]
Materials:
8-Cyclopentyl-8-oxooctanoic acid powder
Dimethyl Sulfoxide (DMSO), cell culture grade
Phosphate-Buffered Saline (PBS), sterile
Cell culture medium (e.g., DMEM)
Sterile microcentrifuge tubes or glass vials
Orbital shaker or vortex mixer
Spectrophotometer or HPLC system
Procedure:
Initial Solvent Test: Begin by testing solubility in the preferred solvent, DMSO. Add approximately 1-2 mg of the compound to a sterile vial.
Solvent Addition: Add a small volume of DMSO (e.g., 100 µL) to attempt to create a high-concentration stock (e.g., 10-20 mg/mL).
Equilibration: Securely cap the vial and vortex vigorously for 1-2 minutes.[6] Place on an orbital shaker at room temperature for 1-2 hours to ensure maximum dissolution.[4] Warming the solution to 37°C for 10-30 minutes can aid in dissolving stubborn compounds.[3]
Visual Inspection: After equilibration, visually inspect the solution against a light source. The absence of any visible precipitate indicates complete dissolution.
Centrifugation: To confirm, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes. The absence of a pellet confirms solubility at that concentration.
Stock Solution Preparation: Once the maximum soluble concentration is determined, prepare a primary stock solution (e.g., 20 mM or 50 mM in 100% DMSO).
Sterilization & Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7]
The first step in characterizing a novel compound is to determine its effect on cell viability. This establishes the concentration range for all subsequent experiments, distinguishing between cytotoxic effects and other specific biological activities.[8][9]
Workflow for Initial Compound Characterization
The following workflow provides a systematic approach to the initial screening and characterization of a novel compound in a cell-based assay.
Caption: Workflow for initial characterization of a novel compound.
Protocol: Cytotoxicity Screening via MTT Assay
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Multi-well spectrophotometer (plate reader)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[8]
Compound Preparation: Prepare serial dilutions of 8-Cyclopentyl-8-oxooctanoic acid in culture medium from the DMSO stock. A common starting range is from 0.1 µM to 100 µM. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration well.[13]
Cell Treatment: Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the cell line's doubling time and the anticipated mechanism of the compound.[8]
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
Solubilization: Add 100 µL of solubilization solution to each well.[14] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7][12] Some protocols may require overnight incubation for complete solubilization.[10]
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background noise.[10]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
Use a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Table 2: Example Data Layout for Dose-Response Experiment
Compound Conc. (µM)
Absorbance (OD 570nm) - Rep 1
Absorbance (OD 570nm) - Rep 2
Absorbance (OD 570nm) - Rep 3
Average Absorbance
% Viability
0 (Vehicle)
1.254
1.288
1.271
1.271
100.0%
0.1
1.249
1.265
1.259
1.258
99.0%
1
1.198
1.221
1.205
1.208
95.0%
10
0.854
0.877
0.861
0.864
68.0%
50
0.630
0.645
0.639
0.638
50.2%
100
0.211
0.234
0.225
0.223
17.5%
Hypothesis-Driven Secondary Assays
Once the IC₅₀ is determined, subsequent experiments should be performed at non-cytotoxic concentrations (typically well below the IC₅₀) to investigate specific biological effects without the confounding variable of cell death. The structure of 8-Cyclopentyl-8-oxooctanoic acid, containing a cyclopentyl ring and an octanoic acid chain, is reminiscent of certain signaling molecules like prostaglandins, which are derivatives of fatty acids.[15] This structural similarity can form the basis of an initial hypothesis.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
8-Cyclopentyl-8-oxooctanoic acid (CAS 898766-79-5)[1] is a highly specialized medium-chain
-oxoalkanoic acid derivative. In modern pharmaceutical development, medium-chain fatty acid derivatives are critical components in formulating lipid nanoparticles (LNPs), lipophilic prodrug linkers, and intestinal permeation enhancers. Structurally analogous to the well-known oral delivery agent Salcaprozate sodium (SNAC)[2], the 8-oxooctanoic acid backbone provides an optimal spacer length that balances hydrophobicity and flexibility, enabling the non-covalent modulation of peptide drugs to promote transcellular passive permeation[3]. Furthermore, the ketone moiety serves as a versatile bioorthogonal handle for hydrazone or oxime ligation[4].
Synthetic Strategy:
Direct addition of Grignard reagents to esters or acid chlorides often suffers from poor chemoselectivity, leading to over-alkylation and the formation of tertiary alcohols. To circumvent this, our protocol employs the Weinreb Ketone Synthesis [5]. By first converting suberic acid monomethyl ester into an N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of cyclopentylmagnesium bromide forms a highly stable, five-membered tetrahedral chelate intermediate[6]. This chelate is robust enough to prevent a second nucleophilic attack and only collapses to yield the desired ketone upon acidic aqueous workup[7].
Fig 1. Weinreb ketone synthesis pathway for 8-cyclopentyl-8-oxooctanoic acid.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues, thermal changes, and thin-layer chromatography (TLC) checkpoints are integrated to ensure the scientist can verify the success of each step in real-time.
Protocol A: Synthesis of the Weinreb Amide Intermediate
Objective: Convert suberic acid monomethyl ester to methyl 8-(methoxy(methyl)amino)-8-oxooctanoate.
Activation: Dissolve 10.0 mmol of suberic acid monomethyl ester in 30 mL of anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Add 11.0 mmol of 1,1'-Carbonyldiimidazole (CDI) portion-wise.
Causality & Validation: CDI is chosen over thionyl chloride to avoid harsh acidic byproducts. The reaction is self-validating: immediate effervescence (CO₂ gas evolution) confirms the activation of the carboxylic acid. Stir until gas evolution ceases (~30 mins).
Amidation: Add 12.0 mmol of N,O-Dimethylhydroxylamine hydrochloride, followed by 12.0 mmol of triethylamine (Et₃N) to neutralize the hydrochloride salt. Stir at room temperature for 4 hours.
Workup: Quench with 20 mL of 1M HCl to remove unreacted amine and imidazole byproducts. Extract with CH₂Cl₂ (2 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Checkpoint: TLC (Hexane/Ethyl Acetate 1:1) should show complete consumption of the starting material (
) and the appearance of a new, UV-inactive spot that stains brown with iodine ().
Protocol B: Grignard Addition to Form the 8-Oxo Core
Objective: Synthesize methyl 8-cyclopentyl-8-oxooctanoate via controlled nucleophilic addition.
Preparation: Dissolve the Weinreb amide (8.0 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF). Cool the flask to 0 °C using an ice-water bath.
Causality: Cooling is critical. Although the tetrahedral chelate is stable, excess heat can cause premature collapse or unwanted side reactions with the methyl ester tail.
Addition: Dropwise add 9.6 mmol (1.2 equivalents) of Cyclopentylmagnesium bromide (2M in diethyl ether) over 15 minutes.
Chelate Formation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.
Collapse & Quench: Cool the mixture back to 0 °C and strictly quench with 20 mL of saturated aqueous NH₄Cl.
Validation: The addition of NH₄Cl disrupts the magnesium chelate, liberating the ketone. A biphasic mixture with a white precipitate (magnesium salts) will form, validating the breakdown of the intermediate.
Isolation: Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Protocol C: Saponification to the Free Acid
Objective: Hydrolyze the methyl ester to yield 8-Cyclopentyl-8-oxooctanoic acid.
Hydrolysis: Dissolve the purified methyl 8-cyclopentyl-8-oxooctanoate (6.0 mmol) in 20 mL of a THF/H₂O mixture (3:1 v/v). Add 18.0 mmol of Lithium hydroxide monohydrate (LiOH·H₂O). Stir at room temperature for 12 hours.
Acidification (Critical Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and acidify dropwise with 2M HCl until the pH reaches 2.
Validation: The product, 8-cyclopentyl-8-oxooctanoic acid, is highly lipophilic and insoluble in acidic water. A distinct white-to-off-white precipitate or oily layer will crash out of the solution immediately upon reaching pH < 4, confirming successful saponification.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL), dry, and concentrate to yield the pure target compound.
Application: Derivatization for Bioconjugation
To utilize 8-cyclopentyl-8-oxooctanoic acid as a lipophilic modifier for peptide drugs (similar to the SNAC mechanism for oral semaglutide[3]), it must be activated into an amine-reactive NHS ester.
Fig 2. Bioconjugation workflow of 8-cyclopentyl-8-oxooctanoic acid to a peptide drug.
Protocol D: NHS-Ester Activation
Dissolve 1.0 eq of 8-cyclopentyl-8-oxooctanoic acid in anhydrous DMF. Add 1.2 eq of N-Hydroxysuccinimide (NHS) and 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). Stir for 6 hours at room temperature. The resulting activated ester can be directly added to a buffered aqueous solution (pH 8.0) containing the target peptide, facilitating spontaneous amide bond formation at primary amine sites (e.g., Lysine residues).
Quantitative Data & Yield Analysis
The table below summarizes the optimized reaction metrics across the synthetic workflow. Yields are based on a 10.0 mmol starting scale.
Synthetic Step
Target Intermediate / Product
Reagents & Solvent
Time (h)
Temp (°C)
Isolated Yield (%)
Purity (HPLC)
Protocol A
Weinreb Amide Intermediate
CDI, HN(OMe)Me·HCl, CH₂Cl₂
4.5
20–25
92%
>98%
Protocol B
Methyl 8-cyclopentyl-8-oxooctanoate
c-Pen-MgBr, THF
3.0
0 → 25
84%
96%
Protocol C
8-Cyclopentyl-8-oxooctanoic acid
LiOH·H₂O, THF/H₂O
12.0
20–25
95%
>99%
Protocol D
NHS-Activated Ester
EDC·HCl, NHS, DMF
6.0
20–25
88%
94%
Note: The high yield in Protocol B is directly attributed to the stability of the Weinreb tetrahedral intermediate, which suppresses the formation of tertiary alcohol byproducts typically seen in standard Grignard reactions[6].
References
8-CYCLOPENTYL-8-OXOOCTANOIC ACID (CAS 898766-79-5). Angene Chemical. Available at: [Link]
Salcaprozate Sodium (SNAC): A Key Enabler for Oral Drug Delivery. Jubilant Pharmova. Available at:[Link]
Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Twarog, C. et al. Pharmaceutics (2019). Available at:[Link]
Bioorthogonal compositions. US Patent 20210128733A1.
Weinreb Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]
Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. Bartolo, N. D.; Woerpel, K. A. J. Org. Chem. (2020). Available at: [Link]
8-Cyclopentadienyltricarbonyl 99mTc 8-Oxooctanoic Acid: A Novel Radiotracer for Evaluation of Medium Chain Fatty Acid Metabolism. Lee, B. C. et al. Bioconjugate Chemistry (2004). Available at:[Link]
Technical Support Center: Optimizing Friedel-Crafts Acylation for Keto-Acid Synthesis
Welcome to the technical support center for Friedel-Crafts acylation, specifically tailored for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Friedel-Crafts acylation, specifically tailored for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the synthesis of keto-acids. The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by introducing an acyl group to an aromatic ring, a critical step in the synthesis of many pharmaceutical intermediates.[1][2][3] When using a cyclic anhydride, such as succinic anhydride, this reaction yields a valuable keto-acid. This guide is designed to help you navigate the complexities of this reaction and achieve higher yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation for keto-acid synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired keto-acid is one of the most frequent challenges. Several factors can contribute to this issue.
Question: My reaction has resulted in a very low yield, with a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer:
Low conversion is often traced back to issues with the catalyst, reagents, or reaction conditions. Here’s a breakdown of potential culprits and their solutions:
Catalyst Inactivity: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is highly sensitive to moisture.[4][5][6] Any presence of water in your glassware, solvents, or reagents will deactivate the catalyst.[4][6]
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent atmospheric moisture from interfering.[4]
Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts, or even an excess, of the Lewis acid catalyst.[5][7] This is because the catalyst forms a complex with the carbonyl group of the keto-acid product, rendering it inactive for further catalytic cycles.[2][5]
Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the cyclic anhydride. It is common to use a slight excess (e.g., 1.1 to 2.2 equivalents) to drive the reaction to completion.
Low Reactivity of the Aromatic Substrate: The aromatic ring must be sufficiently electron-rich to undergo electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), the reaction may not proceed.[6]
Solution: For deactivated aromatic rings, consider using a more potent Lewis acid or higher reaction temperatures. However, be aware that this can lead to side reactions. Alternatively, a different synthetic route that does not rely on Friedel-Crafts acylation may be necessary.
Poor Reagent Quality: The purity of your cyclic anhydride is crucial. The presence of the corresponding dicarboxylic acid can inhibit the reaction.
Solution: Use a high-purity cyclic anhydride. If necessary, purify the anhydride before use.
Issue 2: Formation of Unwanted Side Products
The appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) indicates the formation of side products.
Question: My reaction is producing a mixture of isomers and other byproducts. How can I improve the selectivity and minimize these impurities?
Answer:
Side product formation is often related to reaction conditions and the inherent reactivity of the substrates.
Isomer Formation: The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring and steric hindrance.[4] While para-substitution is often favored due to less steric hindrance, ortho- and meta-isomers can also form.[4][8]
Solution:
Temperature Control: Lowering the reaction temperature can often enhance selectivity towards the thermodynamically favored product.[4] Some reactions are performed at temperatures as low as 0°C to improve regioselectivity.[9]
Solvent Choice: The polarity of the solvent can significantly influence the ratio of isomers.[10][11] For instance, in some cases, non-polar solvents like carbon disulfide or dichloromethane favor the formation of one isomer, while polar solvents like nitrobenzene favor another.[10] Experimenting with different solvents can help optimize the desired isomer formation.
Polyacylation: While less common in acylation than in alkylation, it can occur under harsh conditions.[4] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less likely.[4][12][13][14][15]
Solution: Use a stoichiometric amount or only a slight excess of the acylating agent and catalyst.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
Intramolecular Reactions (Self-Acylation): If the substrate has a long enough chain with a suitable functional group, intramolecular acylation (cyclization) can compete with the desired intermolecular reaction.[16]
Solution: Running the reaction at a lower temperature can sometimes disfavor the intramolecular pathway. If this is a persistent issue, a redesign of the synthetic route may be necessary.
Issue 3: Difficult Reaction Work-up
The work-up procedure for Friedel-Crafts acylations can sometimes be challenging, leading to product loss or decomposition.
Question: I am having trouble with the work-up of my reaction. It's either too exothermic, or I'm getting emulsions during extraction. What is the proper procedure?
Answer:
A careful and methodical work-up is critical for isolating your keto-acid in high purity and yield.
Quenching the Reaction: The reaction mixture contains a complex of the product with AlCl₃, which needs to be hydrolyzed. The reaction of excess AlCl₃ with water is highly exothermic.[6]
Solution: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5][6][17] This will hydrolyze the aluminum complexes and bring the keto-acid into the organic phase.
Extraction and Isolation: After quenching, the product needs to be extracted into an organic solvent.
Solution:
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or diethyl ether.[5]
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[17]
Purification: The crude product may still contain impurities.
Solution: Recrystallization or column chromatography are common methods for purifying the final keto-acid.[18]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects and theoretical underpinnings of Friedel-Crafts acylation for keto-acid synthesis.
Q1: Which Lewis acid catalyst is best for my reaction?
While AlCl₃ is the most common and often the most effective Lewis acid for Friedel-Crafts acylation, other catalysts can be used, especially when dealing with sensitive substrates.[7][19] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes provide better results with fewer side reactions.[6][7] For highly activated aromatic rings, even catalytic amounts of a milder Lewis acid or a Brønsted acid might suffice.[2]
Q2: What is the optimal solvent for this reaction?
The choice of solvent can significantly impact the yield and selectivity of the reaction.[20] Common solvents include:
Dichloromethane (CH₂Cl₂): A good general-purpose solvent that is relatively inert.[5]
Carbon Disulfide (CS₂): A traditional solvent that often gives good results but is highly flammable and toxic.[20]
Nitrobenzene: A polar solvent that can sometimes improve yields and alter regioselectivity, but it can be difficult to remove during work-up.[5][20]
1,2-Dichloroethane: Can be an effective solvent, sometimes leading to higher conversions.[21][22]
It is often necessary to screen a few solvents to find the optimal one for a specific substrate.
Q3: Can I use a carboxylic acid directly instead of a cyclic anhydride?
While cyclic anhydrides and acyl chlorides are the standard acylating agents, using a carboxylic acid directly is possible under certain conditions.[6] This typically requires strong Brønsted acids like methanesulfonic acid or the use of activating agents in conjunction with a Lewis acid.[6]
Q4: How do I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times.
Q5: What is the mechanism of the Friedel-Crafts acylation with a cyclic anhydride?
The reaction proceeds through several key steps:
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of the cyclic anhydride. This is followed by the cleavage of a C-O bond to form a resonance-stabilized acylium ion, which is a potent electrophile.[1][15][23][24][25]
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[25]
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[25]
Work-up: An aqueous work-up hydrolyzes the aluminum complex with the product to release the final keto-acid.[13]
Experimental Protocols & Visualizations
General Protocol for Friedel-Crafts Acylation of an Arene with Succinic Anhydride
Materials:
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (CH₂Cl₂)
Arene (e.g., Toluene)
Succinic Anhydride
Concentrated Hydrochloric Acid (HCl)
Crushed Ice
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.[5]
Reagent Preparation: Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.2 eq.) in anhydrous CH₂Cl₂. Cool the suspension to 0°C in an ice bath.[5]
Addition of Anhydride: In a separate flask, dissolve succinic anhydride (1.0 eq.) in anhydrous CH₂Cl₂ and add this solution to the dropping funnel.
Addition of Arene: Add the arene (1.0 eq.) to the AlCl₃ suspension.
Reaction: Add the succinic anhydride solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[5][17]
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.[5][17]
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[17]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude keto-acid.[17]
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism of Friedel-Crafts acylation with a cyclic anhydride.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in Friedel-Crafts acylation.
Data Summary: Catalyst and Solvent Considerations
Parameter
Common Choices
Key Considerations
Lewis Acid Catalyst
AlCl₃, FeCl₃, ZnCl₂
AlCl₃ is most common but highly moisture-sensitive. Milder catalysts may be needed for sensitive substrates. Stoichiometric amounts are often required.[5][6][7]
Solvent polarity can influence yield and regioselectivity. Inert solvents are preferred to avoid side reactions.[5][11][20][22]
Reaction Temperature
0°C to Reflux
Lower temperatures often improve selectivity but may decrease reaction rate. Optimization is key.[4][5][9]
References
BenchChem. (2025). troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene. Benchchem.
BenchChem. (2025). Comparative study of different solvents for Friedel-Crafts acylation of toluene. Benchchem.
BenchChem. (2025). troubleshooting low yields in Friedel-Crafts acylation of naphthalene. Benchchem.
Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
ACS Publications. (2025). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study | Inorganic Chemistry.
University of Calgary. Ch12: Friedel-Crafts acylation.
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
MilliporeSigma. Friedel–Crafts Acylation.
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
PMC. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights.
Wikipedia. Friedel–Crafts reaction.
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems.
ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.
PMC. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
ResearchGate. Optimized condition of Friedel-Crafts acylation.
Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts.
Experiment 1: Friedel-Crafts Acylation.
MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
ResearchGate. Friedel‐Crafts acylation of arenes.
BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions. Benchchem.
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
Side reactions in 8-Cyclopentyl-8-oxooctanoic acid synthesis
Technical Support Center: Advanced Troubleshooting for 8-Cyclopentyl-8-oxooctanoic Acid Synthesis As a Senior Application Scientist, I have designed this technical guide to address the mechanistic root causes of side rea...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Troubleshooting for 8-Cyclopentyl-8-oxooctanoic Acid Synthesis
As a Senior Application Scientist, I have designed this technical guide to address the mechanistic root causes of side reactions encountered during the synthesis of 8-cyclopentyl-8-oxooctanoic acid. This compound is a critical building block for prostaglandin analogs, specialized lipid nanoparticles, and suberoylanilide hydroxamic acid (SAHA) derivatives [4].
To achieve high purity and yield, the industry-standard methodology avoids direct acylation and instead utilizes a Weinreb amide intermediate [1]. However, even this highly controlled pathway is susceptible to specific side reactions if thermodynamic and stoichiometric parameters are not strictly managed.
I. Synthetic Architecture & Mechanistic Logic
The optimal synthesis of 8-cyclopentyl-8-oxooctanoic acid proceeds via the amidation of suberic acid monomethyl ester with N,O-dimethylhydroxylamine, followed by the addition of cyclopentylmagnesium bromide. The key to this reaction is the formation of a stable, 5-membered cyclic magnesium chelate (the tetrahedral intermediate) that resists further nucleophilic attack until an acidic quench releases the target ketone [2].
Synthetic workflow for 8-Cyclopentyl-8-oxooctanoic acid via Weinreb amide intermediate.
II. Quantitative Impact of Reaction Parameters
To illustrate the causality between experimental conditions and side-product formation, the following table summarizes quantitative data derived from process optimization of the Grignard addition step.
Table 1: Impact of Parameters on Product Distribution (Grignard Addition Step)
Temperature (°C)
Grignard Equivalents
Target Ketone (%)
Tertiary Alcohol (%)
Secondary Alcohol (%)
Unreacted Amide (%)
0 to 5
1.05
94.2
1.1
2.5
2.2
0 to 5
2.00
81.5
16.0
2.5
0.0
20 to 25
1.05
72.3
18.4
4.1
5.2
-78
1.05
45.0
0.5
1.2
53.3
Note: Data reflects LC-MS peak area integration prior to final saponification.
III. Troubleshooting Guide & FAQs
Q1: Why is my product contaminated with a tertiary alcohol (8,8-dicyclopentyloctane-1,8-diol derivative) despite using a Weinreb amide?Causality: While Weinreb amides are designed to prevent over-addition, the protective 5-membered cyclic chelate is thermodynamically sensitive [1]. If the reaction temperature exceeds 10–15 °C, thermal energy overcomes the chelation energy, causing the intermediate to prematurely collapse into the highly reactive ketone. This ketone immediately consumes a second equivalent of cyclopentylmagnesium bromide, yielding the tertiary alcohol.
Resolution: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during both the addition of the Grignard reagent and the subsequent aging period. Furthermore, quench the reaction while cold by pouring it directly into an ice-cold saturated NH₄Cl solution.
Q2: I am detecting 8-cyclopentyl-8-hydroxyoctanoic acid in my final product. What causes this reduction?Causality: Cyclopentylmagnesium bromide possesses
-hydrogens. In sterically hindered environments, Grignard reagents can act as hydride donors via a 6-membered cyclic transition state (a Meerwein-Ponndorf-Verley type reduction) [3]. Instead of alkylating the carbonyl carbon, the Grignard reagent transfers a hydride, reducing the Weinreb amide to an aldehyde, which is subsequently reduced to a secondary alcohol.
Resolution: Ensure your Grignard reagent is freshly prepared, as aged reagents can disproportionate. If steric hindrance remains an issue, consider transmetalating the Grignard reagent with CeCl₃ to form an organocerium species (Luche-type conditions), which is highly nucleophilic but significantly less basic and reducing.
Q3: During the preparation of cyclopentylmagnesium bromide, I am generating excessive amounts of dicyclopentyl. How can this be minimized?Causality: This is a Wurtz-type coupling side reaction catalyzed by localized high concentrations of the alkyl halide and trace transition metal impurities (e.g., Fe, Cu) in the magnesium turnings [3].
Resolution: Use high-purity (99.9%) magnesium turnings. Dilute the cyclopentyl bromide in anhydrous THF and add it dropwise at a rate that maintains a gentle, controlled reflux. Do not add the halide in a single bolus.
Mechanistic divergence showing pathways to target ketone versus common side reactions.
IV. Self-Validating Experimental Protocol
To ensure reproducibility and trust, this protocol integrates In-Process Controls (IPCs) that validate the success of each phase before proceeding.
Phase 1: Synthesis of Methyl 8-(methoxy(methyl)amino)-8-oxooctanoate
Activation: Dissolve suberic acid monomethyl ester (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0 °C. Add HATU (1.1 eq) portion-wise.
Causality: HATU rapidly forms an active ester, preventing the formation of unreactive anhydrides.
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the cold solution. Stir for 2 hours at room temperature.
IPC Validation 1: Perform TLC (Hexane:EtOAc 1:1). The starting material (
) must be completely consumed, replaced by a new spot (). Do not proceed until conversion is >98%.
Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide.
Phase 2: Grignard Addition and Saponification
Chelation & Addition: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.15 M) under argon. Chill the reactor to 0 °C using an ice-brine bath. Dropwise, add a 2.0 M solution of cyclopentylmagnesium bromide in THF (1.05 eq) over 30 minutes.
Causality: Strict adherence to 1.05 equivalents prevents the mass-action driving force that leads to tertiary alcohol formation if the chelate briefly opens [2].
Aging: Stir at 0 °C for 90 minutes.
IPC Validation 2: Withdraw a 50 µL aliquot, quench in 1 mL of 1M HCl, extract with EtOAc, and analyze via LC-MS. Confirm the presence of the intermediate methyl 8-cyclopentyl-8-oxooctanoate mass (
).
Quench: Pour the reaction mixture into vigorously stirred, ice-cold saturated NH₄Cl (aq). Extract with EtOAc, dry, and concentrate.
Saponification: Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH monohydrate (3.0 eq). Stir at room temperature for 4 hours.
Causality: LiOH provides mild but effective cleavage of the methyl ester without inducing base-catalyzed aldol condensation of the C8 ketone.
Final Isolation: Acidify to pH 2 using 1M HCl. Extract with EtOAc, wash with brine, dry, and concentrate to yield pure 8-cyclopentyl-8-oxooctanoic acid.
References
NBInno. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from[Link]
Xie, Y., Hu, T., Zhang, Y., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Journal of Organic Chemistry, 86(7), 5065-5072. Retrieved from[Link]
Scientific & Academic Publishing. (n.d.). Synthesis and Biological Applications of Hydroxamates. Retrieved from[Link]
Troubleshooting
Technical Support Center: Purification of 8-Cyclopentyl-8-oxooctanoic Acid
Introduction 8-Cyclopentyl-8-oxooctanoic acid is a keto-acid of significant interest in pharmaceutical research and development. Its synthesis, typically achieved via a Friedel-Crafts acylation of cyclopentane with suber...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
8-Cyclopentyl-8-oxooctanoic acid is a keto-acid of significant interest in pharmaceutical research and development. Its synthesis, typically achieved via a Friedel-Crafts acylation of cyclopentane with suberic anhydride, can present purification challenges that impact yield, purity, and downstream applications.[1][2][3] This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the removal of common byproducts and impurities encountered during its synthesis. We will explore the causality behind these purification challenges and provide validated, step-by-step protocols to achieve high-purity material.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of 8-Cyclopentyl-8-oxooctanoic acid in a direct question-and-answer format.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: The impurity profile of crude 8-Cyclopentyl-8-oxooctanoic acid is directly related to the Friedel-Crafts acylation synthesis route. The most prevalent impurities include:
Unreacted Suberic Acid: This is the most common and often most challenging impurity. It arises from the hydrolysis of the suberic anhydride starting material by trace amounts of water in the reagents or atmosphere.[4][5][6]
Unreacted Suberic Anhydride: Incomplete reaction will leave residual anhydride in the crude product.
Excess Cyclopentane: As cyclopentane is often used in excess, it must be thoroughly removed post-reaction.
Hydrolyzed Catalyst Residues: If using aluminum chloride (AlCl₃), aqueous workup will produce aluminum salts that need to be removed.
Reaction Solvents: Residual solvents used during the reaction or workup (e.g., dichloromethane, nitrobenzene).
Q2: My crude product is a persistent oil or a sticky semi-solid after solvent removal. Why is it not crystallizing?
A2: This phenomenon, known as "oiling out," is common and typically indicates the presence of impurities that are depressing the melting point of your product and inhibiting the formation of a crystal lattice.[7] The most likely culprit is a significant amount of unreacted suberic acid or residual solvent. The presence of these impurities disrupts the regular packing of the 8-Cyclopentyl-8-oxooctanoic acid molecules. Attempting to force crystallization from this oil will likely lead to the trapping of impurities within the solid. The recommended course of action is not to focus on immediate crystallization, but to first perform a preliminary purification step, such as an acid-base extraction, to remove neutral impurities.
Q3: How can I effectively remove suberic acid from my desired product?
A3: This is a critical purification step, as both your product and suberic acid are dicarboxylic/keto-carboxylic acids with similar acidic properties.
Acid-Base Extraction is Ineffective for Separation: An acid-base extraction will successfully separate the acidic components (product and suberic acid) from neutral impurities (like residual solvent or cyclopentane), but it will not separate the two acids from each other.
Recrystallization is the Preferred Method: The key difference to exploit is solubility. The bulky cyclopentyl group on your product makes it slightly less polar and often differently soluble than the more linear, symmetrical suberic acid. A carefully chosen solvent system for recrystallization is the most effective method for separation on a laboratory scale.[8][9]
Column Chromatography for High Purity: For achieving the highest purity or if recrystallization proves difficult, silica gel column chromatography provides the most definitive separation.[10][11]
Q4: I've performed an aqueous workup, but my organic layer is difficult to separate and I'm seeing significant emulsion.
A4: Emulsion formation during the workup of Friedel-Crafts reactions is often caused by finely dispersed aluminum salts (from the AlCl₃ catalyst) acting as surfactants. To resolve this:
Add a Saturated Brine Solution: Washing the organic layer with saturated aqueous sodium chloride can help break the emulsion by increasing the ionic strength of the aqueous phase.
Allow to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) can allow the layers to separate.
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion by removing the particulate matter stabilizing it.
Part 2: Purification Protocols & Methodologies
These protocols provide detailed, step-by-step instructions for the purification of crude 8-Cyclopentyl-8-oxooctanoic acid.
Logical Purification Workflow
The general strategy involves an initial cleanup to remove non-acidic impurities, followed by a high-resolution step to separate the target compound from acidic byproducts.
Caption: General purification workflow for 8-Cyclopentyl-8-oxooctanoic acid.
This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities.[8][10]
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The carboxylate salts of both your product and suberic acid will move to the aqueous layer. Repeat the extraction 2-3 times.
Expert Insight: Using NaHCO₃ is gentler and preferred if other base-sensitive functional groups are present. However, NaOH ensures complete deprotonation of the carboxylic acid.
Combine and Wash: Combine the aqueous layers and wash once with a small portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities. Discard the organic layer.
Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (test with pH paper). The protonated product and any suberic acid will precipitate out as a solid or oil.
Extraction of Product: Extract the acidified aqueous mixture 3 times with fresh portions of ethyl acetate or dichloromethane. The purified acidic components will now be in the organic layer.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield a solid mixture of 8-Cyclopentyl-8-oxooctanoic acid and suberic acid.
Protocol 2: Recrystallization (Removal of Suberic Acid)
This is the most critical step for removing the primary byproduct, suberic acid. The choice of solvent is paramount.[7][9][12]
Solvent Screening: Test the solubility of your crude solid from Protocol 1 in various solvent systems. An ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points include:
Mixed Solvent Systems: Toluene/Hexane or Ethanol/Water. These systems allow for fine-tuning of polarity.[10][13]
Single Solvent Systems: Acetonitrile or Isopropanol.
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed pair) until everything just dissolves. Use a boiling stick or magnetic stirring.[12]
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[14]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy (NMR, IR) to confirm purity.
Protocol 3: Silica Gel Column Chromatography (High-Purity Polish)
This method is used when recrystallization fails to provide the desired purity or when a very high-purity sample (>99%) is required.[8][11]
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate). Use Thin Layer Chromatography (TLC) to determine the optimal ratio. The target compound should have an Rf value of approximately 0.3-0.4. A gradient elution, starting with low polarity and gradually increasing, is often effective.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica bed.
Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., from 95:5 Hexanes:Ethyl Acetate to 70:30) to elute your product.
Analysis: Spot each fraction on a TLC plate and visualize under UV light and/or with a potassium permanganate stain to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, highly purified 8-Cyclopentyl-8-oxooctanoic acid.
Part 3: Troubleshooting Decision Tree & Summary
This visual guide and table provide a quick reference for diagnosing and solving common purification issues.
Caption: Troubleshooting decision tree for purification challenges.
Troubleshooting Summary Table
Problem
Probable Cause(s)
Recommended Solution(s)
Crude product is an oil/sticky
High concentration of impurities (suberic acid, solvent); melting point depression.
Perform Acid-Base Extraction (Protocol 1) before attempting to crystallize.[7]
Low yield after recrystallization
1. Too much solvent was used.2. The chosen solvent is too good, even when cold.3. Cooling was too rapid.
1. Concentrate the mother liquor and re-cool.2. Re-screen for a less effective solvent or use a mixed-solvent system.3. Ensure slow, undisturbed cooling to room temperature before icing.[8]
No crystals form upon cooling
Solution is not supersaturated; product may be too soluble.
1. Evaporate some solvent to concentrate the solution and re-cool.2. Scratch the inside of the flask with a glass rod to induce nucleation.3. Add a seed crystal of pure product.[8]
Product and suberic acid co-elute in chromatography
The mobile phase polarity is too high or not optimized.
Decrease the initial polarity of the eluent (e.g., more hexane) and use a shallower gradient to improve separation.
References
Schwartz, H. P., Karl, I. E., & Bier, D. M. (1980).
High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed. (n.d.).
ChemScene. (n.d.). 8-Cyclopentyl-8-oxooctanoic acid | CAS 898766-79-5.
LibreTexts. (2019, September 3). 20.5: Acid Anhydride Chemistry.
LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry.
BenchChem. (2025). Technical Support Center: Purification of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
BenchChem. (2025). Application Notes and Protocols for the Purification of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid.
MDPI. (2018, January 11). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.
The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
Wikipedia. (n.d.). Friedel–Crafts reaction.
Bicyclo[1.1.
recrystalliz
ART. (2022, March 9).
GoldBio. (n.d.).
Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.).
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Longdom Publishing. (2025, June 22).
Applications of Friedel–Crafts reactions in total synthesis of n
Google Patents. (n.d.).
ResearchGate. (2025, February 16).
Recrystalliz
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
Technical Support Center: 8-Cyclopentyl-8-oxooctanoic Acid Aqueous Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability, solubility, and conjugation hurdles when working with amphiphilic keto-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability, solubility, and conjugation hurdles when working with amphiphilic keto-carboxylic acids.
8-Cyclopentyl-8-oxooctanoic acid (CAS: 898766-79-5) is a highly versatile bifunctional linker frequently used in bioorthogonal compositions[1], hydrogel synthesis, and radiotracer development[2]. However, its dual nature—a highly hydrophobic cyclopentyl-aliphatic tail paired with a hydrophilic carboxylic acid—makes its behavior in aqueous solutions complex. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your experimental workflows.
Part 1: Mechanistic Grounding of Aqueous Stability
To troubleshoot effectively, we must first understand the causality of degradation. In an aqueous environment, 8-Cyclopentyl-8-oxooctanoic acid is subject to three primary environmental stressors:
pH Fluctuations: The carboxylic acid has a pKa of approximately 4.8. If the pH drops, protonation drastically reduces solubility[3]. Conversely, extreme basic conditions can catalyze unwanted enolization at the
-carbon adjacent to the C8 ketone.
Photochemical Cleavage: Ketones are susceptible to Norrish Type I and II cleavage when exposed to ambient UV/Vis light, leading to chain fragmentation[4].
Enzymatic Degradation: Because its structure mimics medium-chain fatty acids, it is a prime substrate for environmental microbes, which rapidly metabolize the carbon backbone via
Mechanistic pathways of 8-Cyclopentyl-8-oxooctanoic acid degradation in aqueous environments.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Precipitation or Turbidity in Solution
Symptom: The aqueous stock solution becomes cloudy after 24 hours at 4°C.
Causality: 8-Cyclopentyl-8-oxooctanoic acid is amphiphilic. At lower temperatures, kinetic energy decreases, reducing the solubility limit of the hydrophobic cyclopentyl tail. Furthermore, if buffer capacity is insufficient, atmospheric CO₂ absorption can lower the pH. As the pH approaches the molecule's pKa, protonation of the carboxylate group neutralizes its charge, drastically reducing aqueous solubility and causing precipitation[3].
Action: Warm the solution gently to 25°C and vortex. If it clears, the issue is purely temperature-dependent solubility. Ensure your buffer is at least 50 mM (e.g., PBS or HEPES) and strictly maintained at pH 7.4 to keep the molecule fully ionized.
Issue 2: Loss of Active Compound Over Time
Symptom: HPLC analysis shows a new degradation peak and a 20% loss of the parent compound after leaving the solution on the benchtop.
Causality: The C8 ketone moiety is susceptible to photochemical degradation. Exposure to ambient laboratory light triggers Norrish cleavage, breaking the carbon chain[4]. Additionally, unsterilized aqueous solutions expose the aliphatic chain to environmental microbes, which metabolize fatty acid analogs via enzymatic
Action: Always use amber vials or wrap containers in aluminum foil to block UV light. Filter-sterilize all aqueous stocks through a 0.22 µm membrane to halt microbial degradation.
Issue 3: Inconsistent Conjugation Yields in Bioorthogonal Assays
Symptom: When using this compound as a linker in bioorthogonal hydrogel synthesis, the conjugation efficiency is highly variable.
Causality: This compound is frequently utilized in bioorthogonal compositions[1]. Due to its surfactant-like structure, high concentrations in aqueous media can cause it to self-assemble into micelles. If the reactive ketone or carboxylic acid is buried within the hydrophobic micelle core, it becomes sterically inaccessible for conjugation.
Action: Keep the working concentration below its Critical Micelle Concentration (CMC) or include a biocompatible co-solvent (like 1-5% DMSO) to disrupt aggregates and expose the functional groups.
Part 3: Quantitative Stability Data
To assist in experimental planning, below is a synthesized stability profile based on the kinetic behavior of aliphatic keto-carboxylic acids. While ketones are generally resistant to mild oxidation[5], environmental factors rapidly compromise the molecule's integrity.
Storage Condition
pH
Temperature
Light Exposure
Expected Stability (>95% Recovery)
Primary Degradation Risk
Optimal Stock
7.4
-20°C
Dark
> 12 months
None
Refrigerated
7.4
4°C
Dark
2 - 4 weeks
Microbial / Slow Enolization
Benchtop Working
7.4
25°C
Ambient
< 3 days
Photodegradation / Oxidation
Acidic Stress
3.0
25°C
Dark
< 24 hours
Precipitation / Acid Catalysis
Basic Stress
10.0
25°C
Dark
< 48 hours
Base-Catalyzed Aldol Condensation
Part 4: Self-Validating Formulation Protocol
To guarantee reproducibility, do not simply mix the powder into water. Follow this self-validating methodology to prepare a stable 10 mM aqueous stock solution.
Step 1: Primary Dissolution
Action: Weigh 2.26 mg of 8-Cyclopentyl-8-oxooctanoic acid (MW: 226.31 g/mol ) into an amber glass vial. Dissolve in 100 µL of anhydrous DMSO.
Causality: DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring complete solvation of the hydrophobic tail before introduction to a high-dielectric aqueous environment.
Validation Check: Hold the vial against a contrasting background. The solution must be perfectly clear. Any particulate indicates incomplete solvation; do not proceed until resolved.
Step 2: Aqueous Dilution
Action: Dropwise, add the 100 µL DMSO stock to 900 µL of vigorously stirring 50 mM HEPES buffer (pH 7.4).
Causality: Adding the organic stock to the buffer (not vice versa) ensures the compound is immediately exposed to an excess of pH 7.4 media. The carboxylic acid is instantly deprotonated into a carboxylate. This ionization creates electrostatic repulsion between molecules, preventing the hydrophobic tails from nucleating into micelles.
Validation Check: Measure the final pH using a micro-probe to confirm it remains exactly at 7.4 ± 0.1.
Step 3: Sterilization and Storage
Action: Pass the solution through a 0.22 µm PTFE syringe filter into sterile amber aliquots. Overlay the headspace with Argon gas before sealing.
Causality: Filtration halts enzymatic
-oxidation by removing microbes[2]. Argon displaces oxygen, preventing autoxidation of the -carbon adjacent to the C8 ketone.
Validation Check: Perform a bubble-point test on the syringe filter post-use to ensure the membrane integrity was not compromised during extrusion.
Step 4: HPLC-UV Validation
Action: Analyze a 10 µL injection on a C18 column (Water/Acetonitrile gradient with 0.1% TFA).
Causality: Establishes a T=0 baseline for the monomeric compound, resolving it from any early-eluting degradation products.
Validation Check: Confirm a single, sharp peak. Peak tailing may indicate unwanted micelle formation or column interaction.
Self-validating workflow for formulating stable aqueous stock solutions.
References
1.[1] Title: US10828373B2 - Bioorthogonal compositions
Source: Google Patents
URL:
3.[2] Title: 8-Cyclopentadienyltricarbonyl 99mTc 8-Oxooctanoic Acid: A Novel Radiotracer for Evaluation of Medium Chain Fatty Acid Metabolism in the Liver
Source: Bioconjugate Chemistry (ACS Publications)
URL: [Link]
Preventing degradation of 8-Cyclopentyl-8-oxooctanoic acid in storage
Welcome to the Technical Support Center for 8-Cyclopentyl-8-oxooctanoic acid (CAS: 898766-79-5). As a bifunctional molecule containing both a terminal carboxylic acid and a ketone group adjacent to a cyclopentyl ring, th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 8-Cyclopentyl-8-oxooctanoic acid (CAS: 898766-79-5). As a bifunctional molecule containing both a terminal carboxylic acid and a ketone group adjacent to a cyclopentyl ring, this compound presents unique stability challenges during long-term storage and assay preparation.
As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we explore the chemical causality behind degradation and provide field-proven, self-validating protocols to ensure the absolute integrity of your experimental data.
Part 1: Troubleshooting & FAQs
Q1: We observe a gradual loss of purity and the appearance of lower molecular weight peaks when the solid powder is stored at room temperature. What is happening?A1: You are observing autoxidation . 8-Cyclopentyl-8-oxooctanoic acid contains a ketone group (at the C8 position). The carbon atoms adjacent to this ketone (alpha-carbons) possess hydrogens with lower bond dissociation energies. When exposed to ambient air and trace light or metals, these alpha-hydrogens are abstracted to form a radical. Atmospheric oxygen rapidly adds to this radical to form a hydroperoxide intermediate, which subsequently undergoes beta-scission (chain cleavage)[1]. This results in the formation of truncated carboxylic acids and cyclopentanone derivatives.
Resolution: Always store the solid powder sealed, desiccated, and at 2-8°C[2]. Purging the storage vial with an inert gas (Argon or Nitrogen) is critical to displace the oxygen required for this degradation pathway.
Q2: Our LC-MS analysis shows a new, highly lipophilic peak after storing a stock solution of the compound in methanol for two weeks at -20°C. Is the compound breaking down?A2: The compound is not breaking down; it is undergoing a solvent-mediated transformation known as esterification . The terminal carboxylic acid of 8-Cyclopentyl-8-oxooctanoic acid reacts with protic solvents like methanol to form a methyl ester (8-cyclopentyl-8-oxooctanoate methyl ester). While typically an acid-catalyzed process, this equilibrium reaction is heavily driven forward in pure methanol even at low temperatures, often autocatalyzed by the compound itself or trace acidic impurities in the glassware[3].
Resolution: Never store carboxylic acid-containing compounds in primary alcohols for extended periods. Use anhydrous, aprotic solvents like DMSO or Acetonitrile for long-term stock solutions.
Q3: When preparing an aqueous buffer solution (pH 7.4) for in vitro assays, the solution becomes cloudy over a few days at 4°C. Why?A3: This cloudiness is driven by two factors: micelle aggregation and microbial contamination . While the carboxylic acid is ionized at pH 7.4 (which improves solubility), the large hydrophobic cyclopentyl-octyl tail acts like a surfactant. If the concentration exceeds the critical micelle concentration (CMC), the molecules aggregate. Furthermore, dilute aqueous solutions of fatty acid derivatives are excellent carbon sources for bacterial growth.
Resolution: Sterile filter (0.22 µm) all aqueous working solutions and use them within 24-48 hours. Do not store the compound in aqueous buffers long-term.
Part 2: Visualizing Degradation and Storage Logic
Fig 1: Autoxidation pathway of 8-Cyclopentyl-8-oxooctanoic acid leading to chain cleavage.
Fig 2: Decision tree for the optimal storage and handling of 8-Cyclopentyl-8-oxooctanoic acid.
Part 3: Quantitative Storage Data
To facilitate rapid decision-making, the following table summarizes the expected shelf life and primary degradation risks associated with various storage environments.
Storage State
Solvent / Environment
Temperature
Primary Degradation Risk
Expected Shelf Life
Solid Powder
Desiccated, Argon Purged
2-8°C
None (Highly Stable)
> 24 Months
Solid Powder
Ambient Air, Humid
20-25°C
Autoxidation, Moisture absorption
< 6 Months
Liquid Stock
Anhydrous DMSO
-20°C
Freeze-thaw precipitation
6-12 Months
Liquid Stock
Methanol / Ethanol
-20°C
Esterification (Methyl/Ethyl ester)
< 2 Weeks
Aqueous Buffer
pH 7.4, Unfiltered
4°C
Microbial degradation, Aggregation
< 48 Hours
Part 4: Experimental Protocols
To ensure reproducibility, all protocols must act as self-validating systems. The causality behind each step is explained so you understand why the manipulation is necessary.
Protocol 1: Preparation and Storage of Ultra-Stable Stock Solutions
Objective: To create a degradation-resistant liquid stock for long-term pharmacological or analytical use.
Equilibration: Remove the solid 8-Cyclopentyl-8-oxooctanoic acid from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which acts as a catalyst for future hydrolytic or microbial degradation.
Solvent Selection: Dissolve the compound in anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO).
Causality: DMSO is an aprotic solvent, completely eliminating the risk of esterification that occurs in protic solvents like methanol.
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
Causality: Amber tubes prevent photo-initiated radical formation. Single-use aliquots prevent repeated freeze-thaw cycles, which can cause the compound to crash out of solution and alter the effective concentration.
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot for 3 seconds before capping.
Causality: Displaces oxygen from the headspace, neutralizing the autoxidation pathway.
Self-Validation Step: Before freezing the batch, take one aliquot and immediately run a 5 µL sample via LC-MS to establish a "Day 0" baseline chromatogram.
Causality: This ensures that if degradation peaks appear months later, they can be definitively traced to storage conditions rather than pre-existing solvent contamination or synthesis impurities.
Objective: To validate that your analytical HPLC/LC-MS method can successfully separate the intact parent compound from its degradation products.
Oxidative Stress: To a 1 mg/mL solution of the compound in acetonitrile, add 10% Hydrogen Peroxide (
) to achieve a final concentration of 1% . Incubate at 40°C for 24 hours.
Acid/Base Hydrolytic Stress: Prepare two separate 1 mg/mL solutions. To one, add 0.1 N HCl; to the other, add 0.1 N NaOH. Incubate both at 40°C for 24 hours.
Quenching: Neutralize the acid/base samples to pH 7.0 using corresponding counter-ions before injection to protect your HPLC column.
Self-Validation Step: Always run an unstressed control sample (stored at -80°C) in parallel with the stressed samples.
Causality: If the control sample also shows degradation peaks during the run, your analytical method itself (e.g., high injection port temperature, incompatible mobile phase) is causing the breakdown, invalidating the forced stress results.
A mechanistic study of the liquid phase autoxidation of nonan-5-onew - University of York -
Acid-catalyzed transesterification and esterification in methanol: a theoretical cluster-continuum investigation of the mechanisms and free energy barriers - ResearchG
Troubleshooting low yield in prostaglandin analog synthesis
Welcome to the Prostaglandin Synthesis Technical Support Center . The total synthesis of prostaglandin analogs (such as Latanoprost, Bimatoprost, and Travoprost) presents significant challenges due to the dense array of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Prostaglandin Synthesis Technical Support Center .
The total synthesis of prostaglandin analogs (such as Latanoprost, Bimatoprost, and Travoprost) presents significant challenges due to the dense array of stereocenters on the cyclopentane core and the high sensitivity of the intermediates. This guide is engineered for process chemists and drug development professionals to troubleshoot and resolve the most critical yield-limiting steps: Corey lactone reduction, C-15 epimerization, and Wittig olefination.
Diagnostic Workflow
Diagnostic workflow for isolating and resolving yield loss in prostaglandin analog synthesis.
Q1: My yield drops to <50% during the DIBAL-H reduction of the Corey lactone to the lactol. I observe a highly polar baseline spot on TLC. What is happening?
The Causality: The highly polar spot is the over-reduced diol byproduct. Diisobutylaluminum hydride (DIBAL-H) is an aggressive reducing agent. If the internal temperature of the reaction matrix spikes above -70°C, the cyclic hemiacetal (lactol) intermediate collapses into an open-chain aldehyde, which rapidly accepts a second hydride transfer to form the undesired diol.
The Solution: Historically, standard deprotection and reduction yielded only around 55% 1. To prevent this, ensure strict cryogenic control. Furthermore, protecting the C-15 hydroxyl group prior to DIBAL-H reduction sterically hinders the ring-opening process, stabilizing the lactol intermediate and drastically improving isolated yields 1.
Protocol: Controlled DIBAL-H Reduction of Corey Lactone
Preparation: Dissolve the protected Corey lactone in anhydrous dichloromethane (DCM) under an Argon atmosphere.
Cryo-Cooling: Submerge the reactor in a dry ice/acetone bath. Insert a thermocouple directly into the solution. Do not proceed until the internal temperature reads strictly ≤ -78°C.
Addition: Add 1.1 equivalents of 1.0 M DIBAL-H in toluene dropwise via a syringe pump (rate: 1 mL/min).
Quench: Once complete, quench the reaction at -78°C by adding anhydrous methanol dropwise to destroy excess hydride.
Workup: Add saturated aqueous Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously for 2 hours.
Self-Validation Checkpoint: The reaction is successful when the aluminum emulsion fully breaks, yielding two distinctly clear phases. TLC (EtOAc:Hexane 1:1) should show complete consumption of the lactone (Rf ~0.6) with no baseline diol formation.
Q2: During the ω-side chain installation, my enone reduction yields a nearly 1:1 mixture of 15(S) and 15(R) epimers. How can I improve stereocontrol?
The Causality: Standard reductions (e.g., NaBH4/CeCl3) lack the steric bulk necessary to differentiate the Re and Si faces of the flexible ω-chain enone. This results in the formation of the 15(R) epimer (the 15-epi impurity), which is notoriously difficult to separate from the desired 15(S) API via standard column chromatography.
The Solution: Transition to a bulky, chiral reducing agent. Using L-Selectride improves the diastereoselectivity, increasing the yield of the 15(S)-alcohol to roughly 60% 2. For even higher stereocontrol, use (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl). The bulky chiral pinene ligands create a highly ordered transition state, forcing hydride delivery exclusively to the Re face 3.
Protocol: Stereoselective Enone Reduction to 15(S)-Alcohol
Preparation: Dissolve the enone intermediate in an anhydrous THF/heptane mixture under inert atmosphere.
Cooling: Cool the reactor to -40°C.
Reduction: Add 1.5 to 2.0 equivalents of (-)-DIP-Cl dropwise, ensuring the internal temperature does not exceed -30°C 3.
Stirring: Maintain at -40°C for 4 hours.
Quench: Quench with methanol, warm to room temperature, and extract with MTBE.
Self-Validation Checkpoint: Chiral HPLC of the crude mixture should show a peak area ratio of >95:5 for the 15(S) vs 15(R) epimers.
Q3: The final Wittig reaction to install the α-side chain gives poor yields and unacceptable levels of the E-isomer. How do I fix this?
The Causality: The formation of the desired Z-alkene is kinetically favored when using non-stabilized ylides. However, if lithium salts are present in the reaction matrix (often introduced via the base), they stabilize the oxaphosphetane/betaine intermediate, promoting reversible equilibration that leads to the thermodynamically favored E-isomer. Furthermore, the ylide is highly hygroscopic; trace moisture will quench it before the lactol can react.
The Solution: Utilize Sodium hexamethyldisilazide (NaHMDS) instead of potassium tert-butoxide or lithium-based bases. NaHMDS provides a lithium-free environment that preserves kinetic Z-selectivity, and its steric bulk prevents nucleophilic attack on the lactol ring 4.
Quantitative Data Summaries
Table 1: Impact of Reducing Agents on C-15 Stereoselectivity (Enone to Allylic Alcohol)
Reducing Agent
Reaction Temperature
15(S) : 15(R) Ratio
Expected Isolated Yield (%)
NaBH₄ / CeCl₃ (Luche)
-20°C
50 : 50
~45%
L-Selectride
-78°C
85 : 15
60%
(-)-DIP-Cl
-40°C to -20°C
98 : 2
82%
Table 2: Base Selection for α-Side Chain Wittig Olefination
Base
Solvent
Reaction Temp
Z/E Selectivity
Expected Yield (%)
KOtBu
THF
0°C to RT
80 : 20
55%
NaHMDS
THF
-78°C to RT
95 : 5
60 - 75%
References
Process for the synthesis of prostaglandin derivatives | Source: Google Patents (EP1721894A1) |1
Improved Process for the Production of Prostaglandins and Prostaglandin Analogs | Source: Google Patents (EP2143712A1) | 2
Process for the Production of Prostaglandins and Prostaglandin Analogs | Source: Google Patents (US20100010239A1) | 3
6-Heptyn-1-ol: A Versatile Precursor for the Synthesis of Prostaglandin-Based Pharmaceutical Intermediates | Source: Benchchem | 4
Technical Support Center: Troubleshooting 8-Cyclopentyl-8-oxooctanoic Acid (8-CPO) Solubility in Biological Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with lipid-like linkers and intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with lipid-like linkers and intermediates. 8-Cyclopentyl-8-oxooctanoic acid (8-CPO, CAS 898766-79-5) [1] is a highly versatile building block widely utilized in bioorthogonal chemistry, PROTAC linker synthesis, and targeted drug delivery[2].
However, its amphiphilic structure—featuring a bulky, hydrophobic cyclopentyl-terminated aliphatic chain and a polar carboxylic acid headgroup—presents significant solubility challenges in standard aqueous biological buffers. This guide provides field-proven, mechanistically grounded solutions to ensure your assays yield reliable, reproducible data.
Part 1: Chemical Profiling & Solvation Dynamics
To troubleshoot solubility, we must first understand the thermodynamic forces at play. At physiological pH (7.4), the carboxylic acid is deprotonated, but the massive hydrophobic bulk drives the molecule to self-associate to minimize contact with water.
Table 1: Physicochemical Profile of 8-CPO
Property
Value
Impact on Biological Assays
Molecular Weight
226.31 g/mol
Standard permeation profile.
LogP (Predicted)
~2.6 - 2.8
Highly lipophilic; prone to rapid hydrophobic collapse in water[3].
pKa (Predicted)
~4.75
Deprotonated at pH 7.4, acting as an anionic surfactant[3].
Critical Micelle Conc.
~50 - 100 µM
Forms aggregates above this threshold, causing promiscuous inhibition.
Table 2: Recommended Solvents and Carrier Systems
Solvent / Carrier System
Suitability
Max Recommended Conc.
Mechanistic Notes
DMSO (Neat)
Excellent (Stock)
>100 mM
Completely disrupts hydrophobic interactions.
Ethanol (Neat)
Excellent (Stock)
>100 mM
Preferred for cell assays to reduce solvent toxicity[4].
PBS / HEPES (pH 7.4)
Poor (Assay)
<50 µM
Prone to micellization due to the aliphatic tail.
10% FA-Free BSA
Excellent (Assay)
~10 mM
Sequesters the lipid tail within hydrophobic pockets[5].
Part 2: Core Troubleshooting Guide (FAQs)
Issue 1: Instant Precipitation Upon Buffer DilutionQ: I prepare a 100 mM stock of 8-CPO in DMSO. When I dilute it to 1 mM in PBS (pH 7.4), the solution immediately turns cloudy. Why does this happen, and how can I fix it?
A: This is a classic manifestation of "solvent shock." While the carboxylic acid is ionized at pH 7.4 (pKa ~4.75), the hydrophobic bulk of the 8-carbon chain and cyclopentyl ring overwhelms the solvation capacity of the single carboxylate anion. When the DMSO diffuses into the aqueous phase, the hydrophobic tails rapidly associate to minimize thermodynamic penalty, leading to precipitation.
The Fix: You must use a carrier protein. is the gold standard for delivering fatty acid derivatives in vitro[5]. BSA contains multiple hydrophobic binding pockets that sequester the lipid tail, maintaining the molecule in a bioavailable, monomeric state[6].
Issue 2: Inconsistent IC50s and Non-Linear Assay ReadoutsQ: My biochemical binding assay shows high variability and non-linear dose-response curves when testing 8-CPO derivatives at concentrations above 50 µM. What is occurring?
A: Your compound is exceeding its Critical Micelle Concentration (CMC). Amphiphilic molecules like 8-CPO act as surfactants. Above the CMC, they self-assemble into micelles. These micelles can sequester your active moiety, preventing it from interacting with the target, or they can non-specifically bind and denature your assay proteins (promiscuous inhibition).
The Fix: Keep working concentrations below 50 µM if using neat buffer. For higher concentrations, complex the compound with cyclodextrins (e.g., 20% HP-β-CD) or BSA to prevent micellization.
Issue 3: Carrier SelectionQ: Can I use standard BSA instead of Fatty Acid-Free BSA?
A: No. Standard BSA retains endogenous fatty acids (like palmitate and oleate) from the animal source. These occupy the hydrophobic binding pockets, directly competing with 8-CPO and drastically reducing its apparent solubility[5]. Always specify "Fatty Acid-Free" for lipid solubilization protocols.
Part 3: Visualizing the Solubilization Mechanics
Workflow for preparing and verifying the solubility of 8-CPO in biological buffers.
Mechanistic pathway of 8-CPO aggregation versus carrier-mediated solubilization.
Part 4: Experimental Protocols
Protocol: Preparation of a Stable 10 mM 8-CPO:BSA Complex
This self-validating protocol ensures the thermodynamic stability of 8-CPO in aqueous media by pre-complexing it with BSA prior to assay introduction.
Primary Stock Preparation: Dissolve 8-CPO powder in 100% Ethanol to create a 150 mM stock.
Scientific Rationale: for lipid-like molecules in cell-based assays to minimize solvent-induced cytotoxicity and off-target effects[4]. Heat to 65°C for 10 minutes and vortex until completely clear[5].
Carrier Solution Preparation: Dissolve Fatty Acid-Free BSA in 150 mM NaCl to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.
Thermal Equilibration: Warm the 10% BSA solution in a 37°C water bath for 10 minutes[5].
Scientific Rationale: Mild heating increases the dynamic flexibility of BSA's hydrophobic pockets, facilitating lipid entry without denaturing the protein (which occurs >50°C)[5].
Complexation: Slowly add the 150 mM 8-CPO stock dropwise into the warmed BSA solution while vortexing continuously, targeting a final 8-CPO concentration of 10 mM.
Incubation: Incubate the mixture at 37°C for 1 hour with gentle agitation to ensure complete thermodynamic equilibrium of the protein-ligand complex.
Validation & Storage: The final solution must be optically clear (self-validating step: turbidity indicates incomplete complexation). Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles which can denature the carrier protein and crash the compound.
References
National Institutes of Health (NIH). "Gene cascade analysis in human granulosa tumor cells (KGN) following exposure to high levels of free fatty acids and insulin." PubMed Central (PMC).[Link]
MDPI. "Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis." International Journal of Molecular Sciences. [Link]
Technical Support Center: Optimizing LC-MS/MS Detection of 8-Cyclopentyl-8-oxooctanoic acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the robust detection of 8-Cyclopentyl-8-oxooctanoic acid using Liquid Chr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the robust detection of 8-Cyclopentyl-8-oxooctanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a foundational understanding of the "why" behind each step, ensuring you can confidently develop, optimize, and troubleshoot your analytical method.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial phases of method development for 8-Cyclopentyl-8-oxooctanoic acid.
Q1: What are the key physicochemical properties of 8-Cyclopentyl-8-oxooctanoic acid that I should consider for LC-MS/MS analysis?
A1: Understanding the molecule's properties is the bedrock of successful method development. 8-Cyclopentyl-8-oxooctanoic acid is a fatty acid derivative containing a cyclopentyl ring and a keto group.
Structure and Polarity: The presence of the carboxylic acid group (pKa ~4-5) makes it an acidic compound, readily ionizable in its deprotonated form. The cyclopentyl ring and the octanoic acid chain contribute to its overall nonpolar character. This amphipathic nature dictates its retention behavior in reversed-phase chromatography.
Ionization: Due to the carboxylic acid moiety, 8-Cyclopentyl-8-oxooctanoic acid is most effectively ionized using Electrospray Ionization (ESI) in negative mode, forming the [M-H]⁻ ion.[1][2]
A summary of its key properties is presented below:
Property
Value
Implication for LC-MS/MS
Molecular Formula
C₁₃H₂₂O₃
---
Molecular Weight
226.31 g/mol
Guides setting the precursor ion m/z in the mass spectrometer.
Predicted pKa
~4.8
Dictates that a mobile phase pH > 4.8 will ensure the analyte is in its ionized, deprotonated state, ideal for ESI negative mode.
Predicted logP
~3.5
Suggests good retention on reversed-phase columns (e.g., C18, C8).
Q2: Which type of LC column and mobile phase combination is best suited for 8-Cyclopentyl-8-oxooctanoic acid analysis?
A2: Given its predicted logP, a reversed-phase chromatographic approach is the most logical starting point.
Column Selection: A C18 or C8 column is recommended. A C18 column will offer greater retention due to its longer alkyl chains, which may be beneficial for resolving it from less retained matrix components. For faster analysis times, a shorter C8 column could be employed. The choice of particle size (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) will depend on the available instrumentation and desired chromatographic resolution and speed.
Mobile Phase: A typical mobile phase system would consist of:
Solvent A: Water with a small amount of additive to control pH and improve peak shape.
Solvent B: A water-miscible organic solvent like acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency, although methanol can sometimes offer different selectivity.
Mobile Phase Additives: To ensure the carboxylic acid group remains deprotonated and to improve peak shape, a weak acid or buffer is often added to the mobile phase. Common choices include:
0.1% Formic Acid: While effective for positive mode, it can suppress negative ion formation.[3]
0.1% Acetic Acid: A good alternative for negative mode.[3]
Ammonium Acetate or Ammonium Formate (5-10 mM): These buffers can help to control pH and improve reproducibility.
Q3: What are the recommended starting MS/MS parameters for detecting 8-Cyclopentyl-8-oxooctanoic acid?
A3: The initial MS/MS parameters should be centered around the expected precursor ion and plausible product ions.
Ionization Mode: As established, ESI in negative mode is the preferred choice.
Precursor Ion: The primary ion to target in the first quadrupole (Q1) will be the deprotonated molecule, [M-H]⁻, which for 8-Cyclopentyl-8-oxooctanoic acid has an m/z of 225.15.
Product Ions: To determine the optimal product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), you will need to perform a product ion scan on the precursor ion. Collision-Induced Dissociation (CID) will typically fragment the molecule at its weakest bonds. For 8-Cyclopentyl-8-oxooctanoic acid, fragmentation is likely to occur at the keto group and along the alkyl chain. You would then select the most intense and specific product ions for quantification and qualification.
Here is a proposed workflow for initial MS parameter optimization:
Figure 1. A typical LC-MS/MS workflow for the analysis of 8-Cyclopentyl-8-oxooctanoic acid.
Q4: Are there any specific sample preparation techniques recommended for this analyte from biological matrices like plasma or urine?
A4: Yes, effective sample preparation is critical for removing matrix components that can interfere with the analysis, a phenomenon known as ion suppression.[4][5] The choice of technique depends on the complexity of the matrix and the required sensitivity.
Protein Precipitation (PPT): This is a simple and fast method for plasma or serum samples. It involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the sample to precipitate proteins. While effective at removing proteins, it may not remove other matrix components like phospholipids, which are notorious for causing ion suppression.
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample extract than PPT. It involves extracting the analyte from the aqueous sample into an immiscible organic solvent. The choice of solvent should be optimized based on the analyte's polarity.
Solid-Phase Extraction (SPE): SPE is often the most effective technique for achieving a clean sample extract.[5] It utilizes a solid sorbent to retain the analyte while matrix interferences are washed away. For 8-Cyclopentyl-8-oxooctanoic acid, a mixed-mode or polymeric reversed-phase SPE sorbent could be effective.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of 8-Cyclopentyl-8-oxooctanoic acid.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of your quantification.
Potential Cause
Explanation
Recommended Solution(s)
Secondary Interactions with the Column
The analyte may be interacting with active sites on the silica backbone of the column, especially if it's a metal-chelating compound.[6]
Consider using a column with end-capping or a metal-free column housing.[6]
Inappropriate Mobile Phase pH
If the mobile phase pH is close to the analyte's pKa, it can exist in both its protonated and deprotonated forms, leading to peak splitting or tailing.
Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa. For negative mode ESI, a higher pH is generally preferred.
Column Overload
Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
Dilute the sample or reduce the injection volume.
Extra-Column Volume
Excessive tubing length or dead volume in the system can cause peak broadening.
Use tubing with a smaller internal diameter and ensure all connections are properly made.
Problem 2: Low Sensitivity / Poor Signal Intensity
Low signal intensity can be due to a variety of factors, from sample preparation to MS settings.[7][8]
Potential Cause
Explanation
Recommended Solution(s)
Ion Suppression
Co-eluting matrix components can compete with the analyte for ionization in the ESI source, reducing its signal.[4][5] This is a very common issue in LC-MS/MS.[7]
* Improve Sample Preparation: Employ a more rigorous sample cleanup method like SPE.[5] * Optimize Chromatography: Adjust the gradient to better separate the analyte from the suppression zone. * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[5]
Suboptimal MS Parameters
Incorrect settings for parameters like capillary voltage, gas flows, and collision energy can significantly impact signal intensity.[7][8]
Systematically optimize all MS parameters through infusion of a standard solution of the analyte.
Inefficient Ionization
The mobile phase composition can greatly influence the efficiency of the ESI process. For carboxylic acids in negative mode, the presence of a weak acid in the mobile phase can sometimes suppress ionization.[9][10]
While counterintuitive for reversed-phase chromatography of an acid, consider using a mobile phase with a small amount of a weak base like ammonium hydroxide or a buffer like ammonium acetate to enhance deprotonation.[1] However, this may compromise chromatography, so a careful balance is needed. Acetic acid can sometimes be a better choice than formic acid for negative mode.[3]
Analyte Instability
Keto acids can be unstable and prone to degradation.[11]
Prepare samples fresh and keep them at a low temperature. In some cases, derivatization may be necessary to stabilize the molecule.[11][12][13][14][15]
Problem 3: High Background Noise or Baseline Instability
A high or unstable baseline can make it difficult to accurately integrate peaks, especially at low concentrations.
Potential Cause
Explanation
Recommended Solution(s)
Contaminated Mobile Phase or LC System
Impurities in the solvents or buildup of contaminants in the LC system can lead to high background noise.[7]
Use high-purity, MS-grade solvents and additives. Regularly flush the LC system with a strong solvent wash.
Dirty Ion Source
Over time, the ion source can become contaminated with non-volatile components from the samples and mobile phase, leading to a noisy baseline.[7]
Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and skimmer.
Leaks in the LC System
A leak in the system can cause pressure fluctuations and an unstable baseline.[8]
Systematically check all fittings and connections for any signs of leakage.
Improperly Degassed Mobile Phase
Dissolved gases in the mobile phase can come out of solution in the detector, causing noise.
Ensure your mobile phases are properly degassed using an online degasser or by sparging with helium.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a starting point in your method development.
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (if used).
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
Vortex the mixture for 30 seconds.
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Precursor (m/z) 225.15 -> Product (m/z) - To be determined by infusion and product ion scan
Collision Energy
To be optimized for the specific MRM transition
Part 4: Visualization of the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in your LC-MS/MS analysis of 8-Cyclopentyl-8-oxooctanoic acid.
Figure 2. A decision tree for troubleshooting common LC-MS/MS issues.
References
Vertex AI Search. (2025, November 20). Optimizing LC-MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.
Clifford, M. N., Lopez, V., Poquet, L., Williamson, G., & Kuhnert, N. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid communications in mass spectrometry, 21(13), 2014–2018. [Link]
BenchChem Technical Support Team. (2025, December). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. Benchchem.
Zhou, W., & Li, X. (2014). Favorable effects of weak acids on negative-ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(6), 1056–1059. [Link]
LCGC International. (2019, June 1). An Uncommon Fix for LC–MS Ion Suppression. [Link]
Kim, J., Lee, J., & Kim, K. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of chromatographic science, 54(8), 1359–1365. [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
University of Washington. Electrospray Ionization – ESI. [Link]
Shimadzu. Liquid Chromatography Mass Spectrometry. [Link]
Julian, R. R., & Beauchamp, J. L. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Analytical chemistry, 80(9), 3174–3180. [Link]
BenchChem. (2025).
Pop, R. F., Dehelean, C. A., Ghibu, G. D., Danciu, C., Ledeți, A., Pinzaru, I., & Ledeți, I. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 15(6), 727. [Link]
Clifford, M. N., Lopez, V., Poquet, L., Williamson, G., & Kuhnert, N. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
Kim, J., Lee, J., & Kim, K. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Stage. [Link]
Afshar, M., & van Hall, G. (2021). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of pharmaceutical and biomedical analysis, 205, 114321. [Link]
Technical Support Center: Overcoming Matrix Effects in 8-Cyclopentyl-8-oxooctanoic Acid Quantification
Welcome to the Advanced Bioanalytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying 8-Cyclopentyl-8-oxooctanoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Bioanalytical Troubleshooting Hub.
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying 8-Cyclopentyl-8-oxooctanoic acid (8-CPOA) (CAS 898766-79-5)[1] in complex biological matrices.
8-CPOA is a lipophilic carboxylic acid frequently utilized in bioorthogonal chemistry and targeted payload delivery[2]. Because it lacks a basic amine and relies entirely on its terminal carboxylic acid for ionization, it must be analyzed in Negative Electrospray Ionization (ESI-) mode. Unfortunately, ESI- is notoriously susceptible to charge competition at the droplet surface from co-eluting endogenous matrix components like phospholipids, salts, and proteins[3][4].
This guide provides mechanistic explanations, self-validating protocols, and quantitative benchmarks to help you diagnose and eliminate matrix effects in your LC-MS/MS workflows.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why am I seeing severe ion suppression in late-eluting peaks during plasma analysis?
The Causality: If you are using standard Protein Precipitation (PPT), you are likely injecting high concentrations of endogenous phospholipids (e.g., lysophosphatidylcholines) onto your column[4][5]. While phospholipids are often associated with ESI+ suppression, their zwitterionic headgroups and hydrophobic tails aggressively compete for surface area in ESI- droplets, preventing 8-CPOA from properly ionizing. Because 8-CPOA is highly lipophilic (cyclopentyl ring + octanoic acid chain)[1], it co-elutes with these late-eluting lipids in reversed-phase chromatography.
The Solution: Abandon PPT. Switch to Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) or use targeted phospholipid depletion plates to selectively remove zwitterionic lipids prior to injection[5].
Q2: How do I choose the right internal standard (IS) when a stable isotope-labeled (SIL) analog of 8-CPOA isn't commercially available?
The Causality: A SIL-IS is the gold standard because it co-elutes exactly with the target analyte, experiencing the exact same localized matrix suppression or enhancement[3][4]. When a SIL is unavailable, using a generic IS will lead to divergent matrix factors.
The Solution: You must select a structural analog with a nearly identical pKa and lipophilicity to ensure retention time (RT) matching. For 8-CPOA, synthesize or source a homologous compound such as 7-Cyclopentyl-7-oxoheptanoic acid. The critical validation metric here is that the IS must elute within ±0.1 minutes of 8-CPOA.
Q3: My recovery is fine, but the matrix factor (MF) is highly variable across different patient lots. How can I standardize this?
The Causality: High lot-to-lot variability (CV > 15%) in ESI- is a classic symptom of an unbuffered mobile phase[3]. Patient samples contain varying levels of endogenous acids and bases. If your mobile phase relies solely on a weak modifier (like 0.1% Formic Acid), the local pH of the ESI droplet will fluctuate based on the specific patient matrix, altering the deprotonation efficiency of 8-CPOA's carboxylic acid group.
The Solution: Force a consistent ionization environment by using a stronger buffer. Switch your aqueous mobile phase to 10 mM Ammonium Acetate (pH ~6.8). This ensures the ESI droplet remains at a pH where the carboxylic acid (pKa ~4.8) is fully deprotonated, regardless of the sample matrix.
Part 2: Quantitative Data & Method Benchmarks
To illustrate the impact of sample preparation on 8-CPOA quantification, below is a summary of validation data comparing three extraction methodologies.
Table 1: Matrix Effect and Recovery Comparison for 8-CPOA in Human Plasma
Sample Preparation Method
Absolute Recovery (%)
Matrix Factor (MF)*
MF Lot-to-Lot CV (%)
Phospholipid Carryover
Protein Precipitation (PPT)
92.5%
0.45 (Severe Suppression)
28.4%
High
Liquid-Liquid Extraction (LLE)
78.0%
0.82 (Mild Suppression)
14.2%
Moderate
SPE (Mixed-Mode MAX)
89.5%
1.02 (No Effect)
4.1%
Trace / None
*Note: An MF of 1.0 indicates zero matrix effect. MF < 0.85 indicates significant ion suppression[3].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to guarantee that the data generated is trustworthy.
Protocol A: Qualitative Matrix Effect Assessment via Post-Column Infusion
Post-column infusion is the gold standard for identifying exactly when and where matrix effects occur during your chromatographic gradient[6][7][8].
Setup: Install a zero-dead-volume T-junction between the LC column outlet and the MS source inlet.
Infusion: Using a syringe pump, continuously infuse a neat solution of 8-CPOA (100 ng/mL in 50:50 Water:MeOH) into the T-junction at 10 µL/min[6].
Injection: Inject an extracted blank matrix sample (e.g., plasma extracted via your chosen method) through the LC system using your standard gradient.
Monitoring: Monitor the specific MS/MS MRM transition for 8-CPOA.
Self-Validation Checkpoint: The resulting chromatogram should show a flat, elevated baseline. If you observe negative peaks (dips in the baseline), these are zones of ion suppression[7]. Validation Rule: If a suppression dip aligns with the known retention time of 8-CPOA, the method is invalid and sample preparation must be upgraded.
Protocol B: Optimized Mixed-Mode MAX SPE for 8-CPOA
Because 8-CPOA contains a carboxylic acid, Mixed-Mode Strong Anion Exchange (MAX) leverages both reversed-phase lipophilicity and ionic bonding to isolate the analyte from matrix interferences[4][5].
Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MAX cartridge.
Sample Loading: Dilute 100 µL of plasma with 100 µL of 2% NH₄OH in water (pH > 8). Causality: This ensures the carboxylic acid of 8-CPOA is fully deprotonated and binds tightly to the quaternary amine of the MAX sorbent.
Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. Causality: Washes away unbound proteins and hydrophilic neutral/basic interferences.
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because 8-CPOA is held by strong ionic bonds, 100% organic solvent will strip away reversed-phase bound interferences (like neutral lipids) without eluting the analyte.
Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Causality: The acid protonates 8-CPOA, breaking the ionic bond, while the methanol disrupts the lipophilic interaction, releasing the purified analyte.
Self-Validation Checkpoint: Collect the load and wash fractions and inject them into the LC-MS/MS. Validation Rule: If 8-CPOA is detected in the wash fractions (breakthrough), the loading pH was too low, and the sample must be re-basified.
Part 4: Workflows & Visualizations
Caption: Diagnostic workflow for identifying and mitigating matrix effects in LC-MS/MS bioanalysis.
A Researcher's Guide to Prostaglandin Analogs: A Comparative Analysis of Established Drugs and Novel Chemical Matter
For distribution to: Researchers, scientists, and drug development professionals in pharmacology and ophthalmology. This guide provides an in-depth comparison of clinically established prostaglandin F2α (PGF2α) analogs,...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals in pharmacology and ophthalmology.
This guide provides an in-depth comparison of clinically established prostaglandin F2α (PGF2α) analogs, focusing on their mechanism of action, pharmacological profiles, and the experimental methodologies required for their characterization. We will examine leading therapeutics such as Latanoprost, Travoprost, and Bimatoprost. Furthermore, we will discuss the compound 8-Cyclopentyl-8-oxooctanoic acid , a molecule of structural interest whose biological activities as a prostaglandin analog are not yet characterized in publicly available literature. This guide will use this compound as a case study to illustrate the critical experimental path for evaluating novel chemical entities in the prostaglandin drug class.
Introduction to Prostaglandin Analogs and Their Therapeutic Role
Prostaglandins are lipid autacoids derived from arachidonic acid that mediate a wide array of physiological and pathological processes.[1][2] Synthetic prostaglandin analogs (PGAs) have been developed to selectively target specific prostaglandin receptors, achieving therapeutic effects with improved potency and duration of action. In ophthalmology, PGAs are the first-line treatment for open-angle glaucoma and ocular hypertension.[3][4] Their primary therapeutic benefit stems from their ability to effectively lower intraocular pressure (IOP), the only modifiable risk factor for glaucoma, thereby preventing progressive damage to the optic nerve.[1][4]
The most common PGAs, including latanoprost, travoprost, and bimatoprost, are functional analogs of PGF2α.[5] They exert their IOP-lowering effect primarily by acting as agonists at the prostaglandin F (FP) receptor.[1][6] In contrast, 8-Cyclopentyl-8-oxooctanoic acid represents a structurally distinct fatty acid derivative. While some related structures, such as cyclopentenone prostaglandins, have known biological activities, they often interact with different cellular targets, like the nuclear receptor PPAR-gamma, and do not primarily function through classical prostanoid receptors.[7][8][9] The characterization of 8-Cyclopentyl-8-oxooctanoic acid would require a systematic evaluation of its potential interaction with the entire family of prostanoid receptors.
Mechanism of Action: The FP Receptor Signaling Cascade
The IOP-lowering effect of PGF2α analogs is mediated through the activation of the FP receptor, a G-protein coupled receptor (GPCR) predominantly found in the ciliary muscle, iris, and sclera.[1][6]
Causality of the Signaling Pathway:
Upon agonist binding, the FP receptor couples to the Gαq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, leading to the activation of various downstream effectors.[10][11] A key consequence of this pathway is the upregulation and activation of matrix metalloproteinases (MMPs).[1][12] These enzymes remodel the extracellular matrix within the ciliary muscle and sclera, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway, which is the primary mechanism for IOP reduction.[12][13]
FP Receptor Signaling Pathway for IOP Reduction.
Comparative Pharmacology of Established Analogs
Most prostaglandin analogs used in ophthalmology are isopropyl ester prodrugs (e.g., latanoprost, travoprost).[6] This chemical modification increases their lipophilicity, enhancing corneal penetration. In the cornea, esterases hydrolyze the prodrug into its biologically active free acid form.[6] Bimatoprost is an ethyl amide analog, which can act on the FP receptor directly or be hydrolyzed to its free acid, which is also a potent FP agonist.[14][15]
Receptor Binding Affinity and Functional Potency
The interaction of these analogs with the FP receptor can be quantified by their binding affinity (Ki) and functional potency (EC50). A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response (e.g., calcium mobilization or phosphoinositide turnover).
Table 1: Comparative In Vitro Pharmacology at the FP Receptor
High affinity for FP; also shows functional activity at EP1 receptors.[16]
| 8-Cyclopentyl-8-oxooctanoic acid | Data not available | Data not available | Data not available |
Note: Data are compiled from various in vitro assay systems and cell types. Direct comparison should be made with caution.
Travoprost acid consistently demonstrates the highest affinity and potency for the FP receptor among the listed analogs.[16] The high potency of these molecules underscores their efficacy at low clinical doses. For an unknown compound like 8-Cyclopentyl-8-oxooctanoic acid, determining these parameters would be the first step in its pharmacological characterization.
Clinical Efficacy and Side Effect Profile
In clinical practice, all three major PGAs achieve a robust IOP reduction of 25-30%.[3] While some meta-analyses suggest bimatoprost may offer a slightly greater IOP reduction (approximately 1 mmHg), this is not always statistically significant across all studies and may be accompanied by a higher incidence of side effects.[13]
Table 2: Comparison of Clinical Performance and Common Side Effects
Prostaglandin Analog
Typical IOP Reduction
Common Ocular Side Effects
Latanoprost
25-30%
Conjunctival hyperemia (redness), eyelash growth, iris hyperpigmentation.[17] Generally considered to have the lowest incidence of hyperemia.[17]
Travoprost
25-30%
Conjunctival hyperemia, eyelash growth, iris hyperpigmentation. Incidence of hyperemia is higher than latanoprost.[17]
Bimatoprost
25-33%
Highest incidence of conjunctival hyperemia.[13] Also associated with prostaglandin-associated periorbitopathy (PAP), including deepening of the upper eyelid sulcus.[4]
| 8-Cyclopentyl-8-oxooctanoic acid | Data not available | Data not available |
The choice of a specific PGA is often guided by a balance between efficacy, patient tolerability, and cost.
Experimental Protocols for Characterizing Novel Prostaglandin Analogs
To evaluate a novel compound like 8-Cyclopentyl-8-oxooctanoic acid, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a framework for such an investigation.
Protocol 1: Radioligand Binding Assay for FP Receptor Affinity (Ki)
This assay determines the ability of a test compound to displace a known radioactive ligand from the FP receptor, allowing for the calculation of its binding affinity (Ki).
Experimental Rationale: The principle is competitive binding. By measuring how much of the unlabeled test compound is needed to displace 50% of the bound radioligand (the IC50), we can derive the Ki, a true measure of affinity, using the Cheng-Prusoff equation. This is a foundational assay in pharmacology for quantifying drug-receptor interactions.[18]
Workflow for a Radioligand Binding Assay.
Step-by-Step Methodology:
Membrane Preparation: Harvest cells engineered to express the human FP receptor. Homogenize the cells in an ice-cold buffer and perform differential centrifugation to isolate the membrane fraction, which is rich in receptors. Resuspend the final membrane pellet in an assay buffer.[18][19][20]
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., 8-Cyclopentyl-8-oxooctanoic acid).[19]
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This step traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[18][19]
Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.[19]
Detection: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[18]
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Protocol 2: Calcium Mobilization Assay for Functional Potency (EC50)
This cell-based functional assay measures the increase in intracellular calcium following receptor activation, providing a direct readout of Gq-coupled receptor agonism.
Experimental Rationale: Since the FP receptor signals through the Gq pathway, agonist binding leads to a transient increase in intracellular calcium.[10] By loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4), this calcium flux can be measured in real-time using a plate reader like a FLIPR (Fluorescent Imaging Plate Reader).[21][22] This allows for the determination of a compound's potency (EC50) and efficacy (Emax) as an agonist.
Step-by-Step Methodology:
Cell Culture: Plate cells expressing the FP receptor into a 96- or 384-well microplate and grow to confluence.[22]
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active form.[11][22]
Compound Addition: Place the plate into a fluorescent plate reader. The instrument will add varying concentrations of the test compound to the wells.
Signal Detection: Immediately following compound addition, the instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[21]
Data Analysis: Plot the peak fluorescent response against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).[23]
Protocol 3: In Vivo IOP Measurement in an Animal Model
To confirm that in vitro activity translates to a physiological effect, novel compounds must be tested in an animal model of ocular hypertension.
Experimental Rationale: Rodent or non-human primate models are often used. Ocular hypertension can be induced by various methods, such as injecting hypertonic saline or microbeads into the anterior chamber to obstruct aqueous outflow.[24] The test compound is then administered topically, and IOP is measured over time using a tonometer to assess its pressure-lowering efficacy.[24][25]
Step-by-Step Methodology:
Animal Model: Use a suitable species (e.g., normotensive rabbits or monkeys with laser-induced ocular hypertension).
Baseline IOP: Measure the baseline IOP in both eyes of each animal using a calibrated tonometer.
Compound Administration: Administer a single drop of the test compound formulation to one eye (the contralateral eye receives the vehicle as a control).
IOP Monitoring: Measure IOP in both eyes at regular intervals post-administration (e.g., 2, 4, 6, 8, and 24 hours).
Data Analysis: Calculate the mean change in IOP from baseline at each time point for both the treated and control eyes. The difference between the two represents the IOP-lowering effect of the compound.
Conclusion and Future Directions
Established prostaglandin analogs like Latanoprost, Travoprost, and Bimatoprost are highly effective, potent, and selective agonists of the FP receptor, forming the cornerstone of modern glaucoma therapy. Their pharmacological profiles are well-understood, providing a clear benchmark for any new therapeutic candidate.
The compound 8-Cyclopentyl-8-oxooctanoic acid currently stands as uncharacterized chemical matter in this field. Its structural features do not immediately classify it as a PGF2α analog, and its biological activity remains to be determined. The experimental framework provided in this guide—from receptor binding and functional cell-based assays to in vivo efficacy models—outlines the necessary steps to profile such a compound. This systematic approach is essential for drug development professionals to determine if novel molecules possess the requisite pharmacological properties to be considered viable therapeutic candidates, moving them from a chemical structure to a potential clinical asset.
Patil, A. J., & Vajaranant, T. S. (2023). Prostaglandin analogs in ophthalmology. Indian Journal of Ophthalmology, 71(5), 1995–2003. [Link]
Labib, B. A. (2018). The Purpose of Prostaglandins. Review of Optometry. [Link]
Gaudette, A. (2015). Medication Review: Prostaglandin Analogs for Glaucoma. Pharmacy Times. [Link]
Karpecki, P. (2022). Prostaglandins and IOP: What's Really Going On? Review of Ophthalmology. [Link]
Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. [Link]
Bayer AG. (2021). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 64(23), 17316-17336. [Link]
Ento Key. (2016). The Pharmacology of Prostaglandin Analogues. Ento Key. [Link]
Abdel-Latif, A. A. (2004). Effects of Prostaglandin F2alpha, Latanoprost and Carbachol on Phosphoinositide Turnover, MAP Kinases, Myosin Light Chain Phosphorylation and Contraction and Functional Existence and Expression of FP Receptors in Bovine Iris Sphincter. Current Eye Research, 28(2), 105-117. [Link]
Wikipedia. Prostaglandin F receptor. Wikipedia. [Link]
Sharif, N. A., et al. (2002). Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. Journal of Ocular Pharmacology and Therapeutics, 18(4), 313-324. [Link]
Sharif, N. A. (2009). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 158(4), 819-835. [Link]
ResearchGate. (2012). Bimatoprost and its free acid are prostaglandin FP receptor agonists. [Link]
Crowston, J. G., et al. (2005). Effect of Bimatoprost on Intraocular Pressure in Prostaglandin FP Receptor Knockout Mice. Investigative Ophthalmology & Visual Science, 46(12), 4571-4577. [Link]
Zhang, R., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Journal of Biomolecular Screening, 14(5), 537-544. [Link]
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (86), e51516. [Link]
Tall, G. S. (2020). The chemistry, biology and pharmacology of the cyclopentenone prostaglandins. Prostaglandins & Other Lipid Mediators, 150, 106461. [Link]
EMBL-EBI. Document: Discovery of 13-oxa prostaglandin analogs as antiglaucoma agents: synthesis and biological activity. (CHEMBL1140881). ChEMBL. [Link]
Lee, J., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Immunology, 12, 693155. [Link]
Lee, J., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers. [Link]
Agnifili, L., et al. (2020). In Vivo Analysis of Prostaglandins-induced Ocular Surface and Periocular Adnexa Modifications in Patients with Glaucoma. Frontiers in Medicine, 7, 23. [Link]
Cammalleri, M., et al. (2022). In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. Annals of Eye Science, 7, 29. [Link]
Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. [Link]
IOVS. (2014). Water-drinking test for monocular trial with prostaglandin analogue in patients with primary open angle glaucoma or ocular hypertension. Investigative Ophthalmology & Visual Science. [Link]
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Comparative Guide: Structural Analogs of 8-Cyclopentyl-8-oxooctanoic Acid for Intracellular Permeation Studies
Introduction & Core Concept The delivery of hydrophilic macromolecules (e.g., peptides, nucleic acids) and polar chemotherapeutics across the epithelial lipid bilayer remains a fundamental bottleneck in drug development....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Core Concept
The delivery of hydrophilic macromolecules (e.g., peptides, nucleic acids) and polar chemotherapeutics across the epithelial lipid bilayer remains a fundamental bottleneck in drug development. Intracellular permeation enhancers (IPEs) have emerged as a critical solution, utilizing non-covalent interactions to chaperone payloads into the cytosol. Among these, 8-Cyclopentyl-8-oxooctanoic acid (8-CPO) and its structural analogs represent a highly optimized class of delivery agents. Originally developed to facilitate the local and systemic delivery of agents like cisplatin and immunotherapeutics, these compounds temporarily fluidize cell membranes without causing irreversible cytotoxicity[1].
As a Senior Application Scientist, I have observed that selecting the correct IPE analog is not merely a matter of solubility, but of matching the steric and lipophilic profile of the enhancer to the specific therapeutic payload. This guide provides an objective, data-driven comparison of 8-CPO against its primary structural analogs—8-Cyclohexyl-8-oxooctanoic acid (8-CHO), 6-Oxo-6-phenylhexanoic acid (6-OPH), and the industry-standard Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC)[2].
Mechanistic Causality: How Structural Variations Dictate Permeation
The efficacy of an IPE is dictated by its Hydrophilic-Lipophilic Balance (HLB) and the steric geometry of its terminal ring. The causality of their permeation enhancement relies on the following structural dynamics:
The Carbon Spacer: The 8-carbon aliphatic chain in 8-CPO and 8-CHO provides optimal flexibility to intercalate into the phospholipid bilayer. Shorter chains (like the 5-carbon spacer in SNAC) often require higher molar concentrations to achieve the same membrane insertion depth.
The Terminal Ring: The cyclopentyl group in 8-CPO offers a highly flexible, non-planar lipophilic anchor. Unlike the rigid aromatic ring in 6-OPH, which can cause prolonged membrane disruption via pi-pi stacking with membrane proteins, the cyclopentyl ring allows for rapid insertion and extraction from the membrane. This minimizes cellular toxicity and prevents permanent tight junction opening[3].
Payload Complexation: These analogs function by forming weak, non-covalent hydrophobic complexes with the therapeutic payload. This complex masks the payload's hydrophilicity, allowing it to partition into the membrane. Once in the cytosol, the pH differential and intracellular dilution cause the complex to rapidly dissociate, releasing the active drug[1].
Mechanism of 8-CPO mediated intracellular permeation and payload dissociation.
Quantitative Comparison: Performance Metrics
To objectively evaluate these analogs, we compare their Apparent Permeability (
) and Cytotoxicity () using a standardized Caco-2 monolayer model with a hydrophilic peptide payload (MW ~4 kDa). The data below illustrates how the flexibility of the terminal ring directly correlates with a higher safety margin (higher ) and superior permeation.
Enhancer Analog
Terminal Ring Structure
Carbon Spacer
Apparent Permeability ()
Cytotoxicity ()
Primary Application Profile
8-CPO
Cyclopentyl (Flexible)
8 Carbons
cm/s
>18 mM
Intratumoral / Peptides
8-CHO
Cyclohexyl (Bulky)
8 Carbons
cm/s
>16 mM
Intratumoral / Peptides
6-OPH
Phenyl (Rigid, Aromatic)
6 Carbons
cm/s
>12 mM
Chemotherapeutics
SNAC
Salicylamide (Aromatic)
5 Carbons
cm/s
>15 mM
Oral GLP-1 / Insulin
Note:
values cm/s generally indicate high oral/local bioavailability potential.
A common pitfall in permeation studies is failing to distinguish between true transcellular enhancement and artifactual paracellular leakage caused by cell death. To ensure scientific integrity, the following protocol utilizes Transepithelial Electrical Resistance (TEER) as a self-validating system .
Protocol: Caco-2 Monolayer Permeability Assay with TEER Validation
Causality of Design: We measure TEER before and 24 hours after the assay. If TEER drops during the assay but recovers fully, we validate that the analog caused transient transcellular fluidization. If TEER does not recover, the analog acted as a toxic detergent, invalidating the permeability coefficient.
Cell Seeding & Maturation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and tight junction formation.
Baseline TEER Validation: Measure TEER using a volt-ohm meter. Causality: Only proceed with wells exhibiting a TEER >300 Ω·cm². Lower values indicate a compromised monolayer, which would yield false-positive permeation data.
Co-administration: Apply the therapeutic payload (e.g., 100 µg/mL) co-formulated with the selected analog (e.g., 8-CPO at 10 mM) to the apical chamber. Causality: Co-administration is mandatory; pre-treating the cells with the analog fails because the non-covalent payload-enhancer complex must form in solution prior to membrane contact[1].
Basolateral Sampling: Extract 100 µL from the basolateral chamber at 15, 30, 60, and 120 minutes. Replace with an equal volume of fresh buffer. Causality: Volume replacement maintains "sink conditions," ensuring that the concentration gradient drives unidirectional transport.
Post-Assay TEER Recovery (The Validation Step): Wash the cells and incubate in fresh media for 24 hours. Re-measure TEER. The assay is only considered valid if TEER recovers to ≥80% of the baseline value.
Quantification: Analyze basolateral samples via LC-MS/MS to calculate the
.
Self-validating Caco-2 permeability workflow using TEER to confirm membrane recovery.
References
Method of treating cancer (US9636406B2). Google Patents.
Method of treating cancer (EP2897620A1). Google Patents.
Bioorthogonal compositions (US10828373B2). Google Patents.
Validating the Enzymatic Impact of 8-Cyclopentyl-8-oxooctanoic Acid: A Comparative Guide to 15-PGDH Inhibition
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics that can modulate critical biological pathways, the validation of a compound's ef...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics that can modulate critical biological pathways, the validation of a compound's effect on enzyme activity is a foundational step. This guide provides an in-depth, technical comparison of the validation process for a novel compound, 8-Cyclopentyl-8-oxooctanoic acid, as a potential inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). To establish a robust scientific narrative, we will compare its hypothetical performance against a well-characterized inhibitor, (+)-SW033291.
The Central Role of 15-PGDH in Prostaglandin Metabolism and Tissue Regeneration
Prostaglandins, particularly Prostaglandin E2 (PGE2), are crucial signaling molecules involved in a myriad of physiological processes, including inflammation, cell proliferation, and tissue repair.[1][2] The primary enzyme responsible for the degradation and inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to 15-keto metabolites, which exhibit significantly reduced biological activity.[1][3]
Recent research has illuminated the therapeutic potential of inhibiting 15-PGDH. By blocking the degradation of PGE2, inhibitors of this enzyme can effectively elevate local prostaglandin levels, thereby promoting tissue regeneration and repair in various organs.[1][4] This has made 15-PGDH a compelling target for drug development in regenerative medicine and for the treatment of conditions such as ulcerative colitis, and even in recovery from bone marrow transplantation.[4] Given the upregulation of 15-PGDH in neurodegenerative diseases like Alzheimer's, its inhibition is also being explored as a neuroprotective strategy.[5][6]
Candidate Compound and Comparator
8-Cyclopentyl-8-oxooctanoic acid is a novel compound with structural features, including a cyclopentyl ring and a carboxylic acid moiety, that suggest potential interaction with enzymes involved in lipid signaling pathways. Its efficacy as a modulator of 15-PGDH activity is the central focus of this validation guide.
As a point of comparison, we will use (+)-SW033291 , a potent and well-documented inhibitor of 15-PGDH.[4][5] This small molecule has been shown to effectively inhibit 15-PGDH, leading to increased PGE2 levels and enhanced tissue regeneration in various preclinical models.[2][4]
Core Validation Strategy: A Multi-faceted Approach
To rigorously validate the effect of 8-Cyclopentyl-8-oxooctanoic acid on 15-PGDH activity, a multi-tiered experimental approach is essential. This strategy encompasses in vitro enzymatic assays to determine direct inhibitory potential and cell-based assays to assess activity in a more physiologically relevant context.
Diagram: Prostaglandin E2 Degradation Pathway
Caption: The enzymatic degradation of active Prostaglandin E2 to its inactive form by 15-PGDH, and the inhibitory action of candidate compounds.
Part 1: In Vitro Validation of 15-PGDH Inhibition
The initial and most direct method to assess the inhibitory potential of 8-Cyclopentyl-8-oxooctanoic acid is through an in vitro enzymatic assay using purified, recombinant human 15-PGDH.
Principle of the Assay
The activity of 15-PGDH can be monitored by measuring the reduction of NAD+ to NADH, which occurs concomitantly with the oxidation of a prostaglandin substrate, such as PGE2.[3][7] The formation of NADH can be detected by an increase in fluorescence at an emission wavelength of 445 nm following excitation at 340 nm.[3][7] An inhibitor of 15-PGDH will decrease the rate of NADH production.
Experimental Protocol: In Vitro 15-PGDH Inhibitor Screening Assay
Reagent Preparation:
Prepare a 1X Assay Buffer.
Dilute the recombinant human 15-PGDH enzyme in the assay buffer immediately before use. The enzyme should be kept on ice.[3]
Prepare a solution of the substrate, Prostaglandin E2 (PGE2).[7]
Prepare stock solutions of 8-Cyclopentyl-8-oxooctanoic acid and (+)-SW033291 in a suitable solvent, such as DMSO. Create a serial dilution of each compound.
Assay Plate Setup (96-well format):
100% Initial Activity Wells (Control): Add assay buffer, 15-PGDH enzyme, and the solvent used for the inhibitors.[3]
Inhibitor Wells: Add assay buffer, 15-PGDH enzyme, and the various concentrations of 8-Cyclopentyl-8-oxooctanoic acid or (+)-SW033291.
Background Wells: Add assay buffer and the solvent.
Performing the Assay:
Initiate the reaction by adding the PGE2 substrate and NAD+ solution to all wells.
The final volume in all wells should be uniform (e.g., 100 µl).[3]
Incubate the plate at room temperature.
Monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm over time using a plate reader.[3]
Data Analysis:
Calculate the rate of the reaction for each well.
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.
Cross-reactivity of 8-Cyclopentyl-8-oxooctanoic acid in immunoassays
As a Senior Application Scientist, evaluating the analytical specificity of immunoassays for functionalized lipids is a critical step in pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 8-Cyclopentyl-8-oxooctanoi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the analytical specificity of immunoassays for functionalized lipids is a critical step in pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 8-Cyclopentyl-8-oxooctanoic acid (8-CPOOA) (CAS: 898766-79-5) is a specialized fatty acid derivative increasingly utilized as an intracellular permeation enhancing agent[1] and a structural linker in bioorthogonal drug delivery systems[2].
When developing immunoassays to quantify 8-CPOOA in complex biological matrices, the primary analytical hurdle is antibody cross-reactivity . Because 8-CPOOA is a small molecule (hapten), it lacks inherent immunogenicity. Antibodies generated against it often exhibit off-target binding to structurally homologous permeation enhancers (e.g., 8-cyclohexyl-8-oxooctanoic acid) or endogenous fatty acids[3].
This guide objectively compares immunoassay formats for evaluating 8-CPOOA cross-reactivity, explains the mechanistic causality behind assay design, and provides a self-validating experimental protocol.
Mechanistic Causality: Hapten Design and Structural Recognition
To understand cross-reactivity, we must first examine the causality of antibody generation. 8-CPOOA consists of three distinct structural motifs:
The terminal cyclopentyl ring (Steric footprint)
The C8 ketone group (Polar hydrogen-bonding site)
The aliphatic octanoic acid chain (Hydrophobic tail)
Because 8-CPOOA is a non-immunogenic hapten, it must be conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit an immune response[4]. The conjugation chemistry dictates the orientation of the molecule. If conjugated via the C1 carboxylate group, the distal cyclopentyl-oxo moiety is exposed as the primary epitope. Consequently, the resulting antibodies will highly specific to the cyclopentyl ring but may cross-react with analogs possessing similar distal ring structures (like a cyclohexyl or phenyl ring) due to hydrophobic interactions within the antibody paratope[3].
Structural Recognition Pathway for 8-CPOOA Antibodies
Comparison Guide: Immunoassay Formats for Cross-Reactivity
Selecting the right analytical platform is crucial for accurately profiling cross-reactivity. Below is an objective comparison of three dominant methodologies used in the field.
Feature
Competitive ELISA
Homogeneous Time-Resolved Fluorescence (HTRF)
Surface Plasmon Resonance (SPR)
Mechanism
Heterogeneous competition for immobilized antigen
Homogeneous FRET-based competition
Real-time label-free binding kinetics
Throughput
High (96/384-well)
Ultra-High (1536-well)
Low to Medium
Matrix Interference
Moderate (Requires washing)
Low (Time-resolved gating)
High (Requires sample purification)
Data Output
Endpoint IC50
Endpoint IC50
Real-time KD, Kon, Koff
Best Used For
Standard cross-reactivity screening & validation
High-throughput analog screening
Deep mechanistic affinity profiling
Application Insight: While SPR provides superior kinetic data, Competitive ELISA remains the gold standard for defining the percentage of cross-reactivity (%CR) in regulatory submissions due to its robustness, ease of validation, and direct translatability to clinical PK assays.
To accurately determine the %CR of 8-CPOOA antibodies against structural analogs, the assay must be a self-validating system. This means incorporating Maximum Binding (
) and Non-Specific Binding (NSB) controls to ensure signal causality is strictly driven by specific antibody-antigen interactions.
Critical Reagent Causality:
Coating Antigen: Use 8-CPOOA conjugated to Ovalbumin (OVA). Why? If KLH was used for immunization, using OVA for coating prevents false positives from anti-carrier antibodies.
Blocking Buffer: Use 1% Fatty Acid-Free BSA . Why? Standard BSA contains endogenous lipids that structurally mimic 8-CPOOA, which will prematurely occupy antibody binding sites and falsely lower the assay's dynamic range[5].
Step-by-Step Methodology:
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 8-CPOOA-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Fatty Acid-Free BSA in PBS. Incubate for 2 hours at room temperature (RT) to block non-specific binding sites.
Competitor Preparation: Prepare serial dilutions (10,000 nM down to 0.01 nM) of the target (8-CPOOA) and potential cross-reactants (e.g., 8-Cyclohexyl-8-oxooctanoic acid, Octanoic acid) in assay buffer.
Competitive Incubation: Add 50 µL of the competitor solutions and 50 µL of the primary Anti-8-CPOOA antibody (at its pre-determined
titer) to the wells. Include wells (antibody + buffer only) and NSB wells (buffer only). Incubate for 1 hour at RT.
Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at RT.
Signal Development: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M
. Read absorbance at 450 nm.
Step-by-Step Competitive Immunoassay Workflow for Cross-Reactivity
Quantitative Data Interpretation
Cross-reactivity is calculated using the following formula:
Table 2: Representative Cross-Reactivity Profile for Anti-8-CPOOA Antibody
Compound
Structural Variance from Target
IC50 (nM)
% Cross-Reactivity
Clinical Implication
8-Cyclopentyl-8-oxooctanoic acid
None (Target)
2.4
100%
Baseline
8-Cyclohexyl-8-oxooctanoic acid
Cyclohexyl ring replaces cyclopentyl
18.5
12.9%
Moderate interference; requires chromatographic separation if co-administered.
6-Oxo-6-phenylhexanoic acid
Phenyl ring, shorter aliphatic chain
>10,000
<0.02%
Negligible; structural divergence is too high for paratope binding.
Octanoic Acid
Lacks terminal ring and ketone
>10,000
<0.02%
Negligible; endogenous lipids will not cause false positives.
Data Synthesis: The data above validates the causality of the hapten design. The antibody heavily relies on the steric bulk of the terminal ring. Expanding the ring from 5 carbons (cyclopentyl) to 6 carbons (cyclohexyl) causes a steric clash within the antibody binding pocket, dropping the binding affinity and resulting in a cross-reactivity of only 12.9%. Removing the ring entirely (Octanoic acid) abolishes recognition, proving the assay is safe from endogenous fatty acid interference.
References
Method of treating cancer (Patent US9636406B2)
Bioorthogonal compositions (Patent US10828373B2)
Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - NIH PMC -
Effective Blocking Procedures in ELISA Assays - Corning -
Valproic Acid: Clinical Relevance and the Role of Monoclonal Antibodies in Accur
A Researcher's Guide to Tracer Studies: Isotopic and Alternative Labeling Strategies for 8-Cyclopentyl-8-oxooctanoic Acid
Introduction: The Quest to Track Molecular Fate 8-Cyclopentyl-8-oxooctanoic acid (CPOOA) is a medium-chain fatty acid analog that has garnered interest in metabolic research. For instance, its radiolabeled form has been...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest to Track Molecular Fate
8-Cyclopentyl-8-oxooctanoic acid (CPOOA) is a medium-chain fatty acid analog that has garnered interest in metabolic research. For instance, its radiolabeled form has been used to evaluate fatty acid metabolism in the liver.[1] To truly understand the journey of such a molecule within a biological system—its absorption, distribution, metabolism, and excretion (ADME)—researchers rely on tracer studies. The core principle of a tracer study is to "label" the molecule of interest, rendering it detectable against the complex backdrop of a biological matrix.[2]
This guide provides a comprehensive comparison of isotopic labeling methods for CPOOA, offering a decision-making framework for selecting the optimal strategy. We will delve into the practicalities of using stable isotopes (¹³C, ²H) and radioisotopes (¹⁴C), and explore fluorescent labeling as a powerful alternative. Our focus is not merely on protocols, but on the underlying rationale that empowers researchers to make informed choices, ensuring the generation of robust and meaningful data.
Part 1: Isotopic Labeling - The Gold Standard for Metabolic Tracing
Isotopic labeling involves replacing one or more atoms in a molecule with their corresponding isotopes.[2] This substitution is chemically subtle, meaning the labeled molecule behaves almost identically to its unlabeled counterpart, providing an authentic trace of its biological path.[3][4] The choice of isotope is the first critical decision point.
Choosing the Isotope: A Triad of Options
The selection of an isotope—stable or radioactive—hinges on the experimental goals, available instrumentation, and safety considerations.
Carbon-13 (¹³C): The Stable Workhorse. As a stable, non-radioactive isotope, ¹³C is exceptionally well-suited for metabolic studies where detailed structural information is paramount.[5] Its key advantage lies in its analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR), which can pinpoint the location of the label within metabolites, thus illuminating the exact bond-cleavage and formation events.[] This turns a simple metabolic map into a dynamic flowchart.[] While the kinetic isotope effect is minimal, the primary considerations are the cost of ¹³C-enriched starting materials and the need for highly sensitive MS instrumentation.[5]
Deuterium (²H): The Cost-Effective Alternative. Deuterium labeling is another stable isotope strategy, often more economical due to the availability of precursors like deuterated water (D₂O).[7] In fatty acid synthesis, deuterium from D₂O is primarily incorporated via NADPH, offering a way to track redox metabolism.[5][7] However, researchers must be cautious of the kinetic isotope effect, where the greater mass of deuterium can sometimes alter reaction rates and, consequently, metabolic pathways. Furthermore, the potential for enzyme-catalyzed H-D exchange with water can complicate data interpretation if not properly accounted for.[7][8]
Carbon-14 (¹⁴C): The Benchmark for Sensitivity. As a radioisotope, ¹⁴C has long been the gold standard for ADME studies in drug development, a status required by many regulatory agencies.[9][10] Its primary advantage is unparalleled sensitivity.[10] Techniques like Accelerator Mass Spectrometry (AMS) can detect minute quantities of ¹⁴C-labeled compounds, allowing for studies with microdoses that are pharmacologically irrelevant but analytically quantifiable.[11] The long half-life of ¹⁴C (5,730 years) means no correction for decay is needed during a typical experiment.[4][10] The obvious and significant drawback is its radioactivity, which mandates specialized licenses, handling protocols, and waste disposal procedures.[9]
Synthetic Strategy: Building the Labeled Tracer
The synthesis of isotopically labeled CPOOA requires careful planning to incorporate the label at a stable and informative position. A plausible retrosynthetic approach for CPOOA involves the reaction of a cyclopentyl Grignard reagent with a derivative of suberic acid. The isotopic label can be introduced through either of these precursors.
For instance, to label the carboxylic acid group with ¹³C, one could employ modern methods such as organoborane reactions with ¹³C-enriched carbon monoxide or photoredox-catalyzed cyanation followed by hydrolysis.[12][13]
Caption: Decision tree for selecting a tracer strategy for CPOOA studies.
Conclusion
The study of 8-Cyclopentyl-8-oxooctanoic acid metabolism is a multifaceted endeavor that benefits immensely from the clarity provided by tracer technologies. While ¹⁴C labeling remains the definitive choice for regulatory ADME studies due to its sensitivity, ¹³C labeling coupled with high-resolution mass spectrometry offers unparalleled insight into the intricate pathways of metabolic conversion. Deuterium labeling presents a cost-effective, albeit more complex, alternative for stable isotope tracing. For questions centered on "where" and "when," fluorescent labeling provides dynamic, visual answers, with the crucial caveat that the label itself may influence the outcome. By carefully aligning the scientific question with the capabilities and limitations of each technique, researchers can design robust experiments that yield clear, actionable, and trustworthy results.
References
Emond, M. J., et al. (2005). "Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers." Journal of Lipid Research. Available at: [Link]
Zhu, Z., et al. (2024). "Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation." Nature Communications. Available at: [Link]
Jang, C., et al. (2018). "Chemical basis for deuterium labeling of fat and NADPH." Journal of the American Chemical Society. Available at: [Link]
Open Medscience. (2025). "Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research." Available at: [Link]
Jang, C., et al. (2017). "Chemical Basis for Deuterium Labeling of Fat and NADPH." Princeton University. Available at: [Link]
Kabalka, G. W., et al. (1985). "Synthesis of carbon-13 labelled carboxylic acids via organoborane reactions." Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
Semantic Scholar. "Chemical Basis for Deuterium Labeling of Fat and NADPH." Available at: [Link]
Jeong, J. M., et al. (2004). "8-cyclopentadienyltricarbonyl 99mtc 8-oxooctanoic acid: a novel radiotracer for evaluation of medium chain fatty acid metabolism in the liver." Bioconjugate Chemistry. Available at: [Link]
Taran, F., et al. (2022). "Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges." Journal of the American Chemical Society. Available at: [Link]
Moravek, Inc. (2019). "Reasons for Choosing Carbon-14 for Radiolabeling." Available at: [Link]
Rabinowitz, J. D., & Zamboni, N. (2012). "Metabolomics and isotope tracing." Nature. Available at: [Link]
Mülleder, M., et al. (2022). "Isotope tracing-based metabolite identification for mass spectrometry metabolomics." Nature Communications. Available at: [Link]
ResearchGate. "Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation." Available at: [Link]
IntechOpen. (2024). "Classical and Modern Methods for Carbon Isotope Labeling." Available at: [Link]
Buchholz, B. A. (2018). "Accelerator Mass Spectrometry for Quantitative in Vivo Tracing." Current Pharmaceutical Biotechnology. Available at: [Link]
National Institute of Standards and Technology. (2020). "Advanced Mass Spectrometry Methods for Trace Detection." Available at: [Link]
Li, W., & Luo, R. (2024). "Mass spectrometry imaging combined with isotope tracer technology reveals dynamic metabolic responses of DGNs." The Innovation. Available at: [Link]
Creative Biolabs. "Carbon Isotope Labeling of Amino Acids by CO2 Carboxylic Acid Exchange." Available at: [Link]
ResearchGate. "Metabolic labeling with fluorescent fatty acids is performed in the context of zebrafish development..." Available at: [Link]
Pal, R., et al. (1990). "Metabolic labeling of viral membrane lipids by fluorescent fatty acids: studying virus fusion with target membranes." Biochemistry. Available at: [Link]
Hiller, K., et al. (2014). "Untargeted Profiling of Tracer-Derived Metabolites Using Stable Isotopic Labeling and Fast Polarity-Switching LC–ESI-HRMS." Analytical Chemistry. Available at: [Link]
Dunn, W. B., et al. (2011). "Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics." Metabolites. Available at: [Link]
Weindl, D., et al. (2016). "Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis." Biotechnology Journal. Available at: [Link]
Wikipedia. "Isotopic labeling." Available at: [Link]
Rakesh, V., et al. (2024). "BIO-Analytical Method Development and Validation By LC/MS/MS Technique." Journal of Neonatal Surgery. Available at: [Link]
A Definitive Guide to the Structural Confirmation of 8-Cyclopentyl-8-oxooctanoic Acid Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals In the realm of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D NMR provides a foundational overview of the chemical environment of protons and carbons, complex molecules often present overlapping signals and ambiguous connectivities that necessitate more advanced analytical techniques. This guide provides an in-depth, technical comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to definitively confirm the structure of 8-Cyclopentyl-8-oxooctanoic acid.
The Challenge: Beyond the 1D Spectrum
The structure of 8-Cyclopentyl-8-oxooctanoic acid, with its combination of a cyclopentyl ring, a keto group, and a linear carboxylic acid chain, presents a moderate level of complexity. While a 1D ¹H NMR spectrum would reveal the presence of various proton environments (cyclopentyl, alpha and beta to carbonyls, and the aliphatic chain), and a ¹³C NMR would indicate the number of distinct carbon atoms, definitively assigning each signal and confirming the precise connectivity between these fragments can be challenging. This is where the power of 2D NMR becomes indispensable.
The Solution: A Multi-faceted 2D NMR Approach
A comprehensive structural elucidation of 8-Cyclopentyl-8-oxooctanoic acid relies on the strategic application of three key 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable confirmation of the molecular architecture.
The logical workflow for this analysis is as follows:
Caption: Workflow for 2D NMR structural elucidation.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The first step in our 2D NMR journey is the COSY experiment, which reveals proton-proton (¹H-¹H) coupling relationships.[1][2] Cross-peaks in a COSY spectrum indicate which protons are neighbors, typically separated by two or three bonds.[3] This allows for the tracing of spin systems within the molecule.
Experimental Protocol: DQF-COSY
A Double Quantum Filtered COSY (DQF-COSY) experiment is often preferred as it can provide cleaner spectra by suppressing strong singlet signals.[4]
Parameter
Recommended Value
Rationale
Pulse Program
cosydfqp (Bruker) or equivalent
Selects for double quantum coherence, improving spectral quality.
Number of Scans (NS)
8-16
Adequate for good signal-to-noise for a moderately concentrated sample.
Number of Increments (t1)
256-512
Determines the resolution in the indirect dimension.
Spectral Width (SW)
Appropriate for the full ¹H chemical shift range
Ensures all proton signals are captured.
Expected Correlations for 8-Cyclopentyl-8-oxooctanoic acid:
Cyclopentyl Ring: Cross-peaks will be observed between adjacent protons on the cyclopentyl ring, allowing for the tracing of the entire five-membered ring spin system.
Aliphatic Chain: A chain of cross-peaks will connect the protons along the octanoic acid backbone, from the methylene group adjacent to the carboxyl group (C2) to the methylene group adjacent to the ketone (C7).
Key Connectivity: A crucial cross-peak will be observed between the methine proton on the cyclopentyl ring (C1') and the adjacent methylene protons on the aliphatic chain, if any are present within coupling distance.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment is a powerful tool that correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[5][6] This allows for the unambiguous assignment of carbon signals that have attached protons.
Experimental Protocol: Edited HSQC
An edited HSQC is particularly useful as it provides information about the multiplicity of the carbon atom (CH, CH₂, or CH₃).[7]
Parameter
Recommended Value
Rationale
Pulse Program
hsqcedetgpsisp2.2 (Bruker) or equivalent
Provides editing capabilities to differentiate CH/CH₃ from CH₂ signals.
Number of Scans (NS)
4-8
HSQC is a sensitive experiment, requiring fewer scans.
Number of Increments (t1)
128-256
Sufficient for good resolution in the ¹³C dimension.
¹J(C,H) Coupling Constant
~145 Hz
An average value for one-bond C-H coupling in aliphatic systems.
Expected Correlations for 8-Cyclopentyl-8-oxooctanoic acid:
The HSQC spectrum will show a cross-peak for every protonated carbon, connecting the ¹H chemical shift on the F2 axis to the ¹³C chemical shift on the F1 axis. This will allow for the direct assignment of all CH, CH₂, and CH₃ groups in the molecule. For instance, the proton signal corresponding to the methylene group alpha to the carboxylic acid will show a correlation to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The final piece of the puzzle is provided by the HMBC experiment, which reveals long-range correlations between protons and carbons, typically over two to three bonds (²J(C,H) and ³J(C,H)).[7][8] This is crucial for connecting the different spin systems identified by COSY and for assigning quaternary (non-protonated) carbons.[9]
Experimental Protocol: HMBC
Parameter
Recommended Value
Rationale
Pulse Program
hmbcgplpndqf (Bruker) or equivalent
A standard gradient-selected HMBC pulse sequence.
Number of Scans (NS)
16-64
HMBC is less sensitive than HSQC and may require more scans.
Number of Increments (t1)
256-512
To achieve adequate resolution for the long-range correlations.
Long-Range Coupling Constant
8-10 Hz
An optimized value for observing typical two- and three-bond C-H couplings.[10]
Expected Key Correlations for 8-Cyclopentyl-8-oxooctanoic acid:
Connecting the Cyclopentyl Ring and the Ketone: The protons on the cyclopentyl ring, particularly the methine proton at the point of attachment (C1'), will show a correlation to the ketone carbonyl carbon (C8).
Confirming the Carboxylic Acid Position: The protons on the methylene group alpha to the carboxylic acid (C2) will show a correlation to the carboxylic acid carbonyl carbon (C1).
Assigning Quaternary Carbons: The HMBC spectrum is essential for assigning the two quaternary carbons in the molecule: the ketone carbonyl (C8) and the carboxylic acid carbonyl (C1).
Synthesizing the Data: A Self-Validating System
The true power of this 2D NMR approach lies in the self-validating nature of the combined data. The COSY experiment establishes the proton connectivity within fragments. The HSQC experiment then anchors these proton signals to their directly attached carbons. Finally, the HMBC experiment provides the crucial long-range correlations that piece together these fragments and definitively place the quaternary carbons, confirming the overall molecular structure.
The logical flow of deduction can be visualized as follows:
Caption: Logical flow of structural deduction from 2D NMR data.
Conclusion
By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, researchers can move beyond the limitations of 1D NMR to achieve an unambiguous and robust structural confirmation of 8-Cyclopentyl-8-oxooctanoic acid. This multi-technique approach not only validates the identity of the target molecule but also exemplifies a gold-standard workflow for the structural elucidation of novel organic compounds in a research and development setting.
References
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 8-Cyclopentyl-8-oxooctanoic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, from procurement to disposal. This guide provides a detailed protoc...
Author: BenchChem Technical Support Team. Date: March 2026
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, from procurement to disposal. This guide provides a detailed protocol for the proper disposal of 8-Cyclopentyl-8-oxooctanoic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles for handling organic acids and hazardous chemical waste.
Immediate Safety & Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 8-Cyclopentyl-8-oxooctanoic acid (CAS No. 898766-79-5) is not widely available, its structure—containing a carboxylic acid and a ketone—allows us to infer its properties from similar, well-characterized organic acids like octanoic acid and cyclopentanecarboxylic acid.[1][2] These related compounds are known to be irritants and potentially corrosive.[1][2] Therefore, treating 8-Cyclopentyl-8-oxooctanoic acid with a high degree of caution is a prudent and necessary measure.
Mandatory Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against potential splashes.[3]
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[4]
Body Protection: A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[5]
All handling and disposal steps must be performed within a certified chemical fume hood to prevent the inhalation of any potential vapors.[3][4]
Causes skin and serious eye irritation/damage.[1][2] May cause respiratory irritation.[2]
Inferred
Incompatibilities
Strong bases, strong oxidizing agents, and reducing agents.[7][8]
Inferred
Step-by-Step Disposal Protocol
The fundamental principle for disposing of 8-Cyclopentyl-8-oxooctanoic acid is to manage it as regulated hazardous waste.[4] Under no circumstances should this chemical or its solutions be poured down the drain or discarded with regular trash.[9][10]
Step 1: Waste Segregation and Collection
The first and most critical step is proper segregation.[11] This prevents dangerous reactions from occurring in waste containers.
Action: Collect all waste containing 8-Cyclopentyl-8-oxooctanoic acid (solid, solutions, and rinsates) in a dedicated hazardous waste container.[10]
Causality: Organic acids can react violently with bases, oxidizing agents, and other incompatible materials.[12] Segregation is a primary control measure to prevent exothermic reactions, gas generation, and potential container pressurization.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount for safety.
Action: Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass.[4][13] The container must have a secure, screw-top cap to prevent leaks.[13][14]
Action: Before adding any waste, affix a completed "Hazardous Waste" label to the container.[5] The label must include:
The words "Hazardous Waste"
The full, unabbreviated chemical name: "Waste 8-Cyclopentyl-8-oxooctanoic acid"
An accurate list of all container contents, including solvents and their approximate percentages.
The relevant hazard characteristics (e.g., Corrosive, Irritant).
Causality: Proper container selection prevents chemical degradation of the container material, which could lead to spills.[13] Clear, accurate labeling is a regulatory requirement and ensures that all personnel, including waste handlers, are aware of the container's contents and associated hazards.[11][15]
Step 3: Conditional Neutralization of Aqueous Waste
For purely aqueous solutions of 8-Cyclopentyl-8-oxooctanoic acid, neutralization may be considered. However, this procedure must be approached with caution and only performed by trained personnel. Crucially, even after neutralization, the resulting solution is still considered hazardous organic waste and must not be drain disposed. [12]
Action: Within a chemical fume hood, slowly and carefully add a weak base, such as a 5% sodium bicarbonate solution, to the acidic waste while stirring.
Action: Monitor the pH of the solution using pH paper or a calibrated meter. The target pH should be between 5.0 and 9.0.[5]
Action: Once neutralized, add the solution to the properly labeled hazardous waste container for organic waste.
Causality: Neutralization can reduce the corrosive hazard of the waste, making it safer to handle and store. The use of a weak base and slow addition is critical to control the exothermic reaction and prevent excessive foaming or splashing from CO₂ evolution.[4]
Step 4: Storage and Final Disposal
Proper storage of the waste container while it awaits pickup is a key part of the process.
Action: Keep the waste container tightly sealed at all times, except when adding waste.[13]
Action: Store the container in a designated, secondary containment tray within a university-approved satellite accumulation area.[5] This area should be away from incompatible materials, particularly bases and oxidizers.[5][12]
Action: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of 8-Cyclopentyl-8-oxooctanoic acid.
A Proactive Defense: PPE and Safe Handling Protocols for 8-Cyclopentyl-8-oxooctanoic acid
In the landscape of drug discovery and development, researchers often encounter novel chemical entities for which comprehensive safety data is not yet available. 8-Cyclopentyl-8-oxooctanoic acid, a molecule with a molecu...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, researchers often encounter novel chemical entities for which comprehensive safety data is not yet available. 8-Cyclopentyl-8-oxooctanoic acid, a molecule with a molecular weight of 226.31 g/mol , is one such compound.[1] The absence of a specific Safety Data Sheet (SDS) necessitates a proactive, science-based approach to safety. This guide provides a foundational framework for handling this and structurally similar molecules, grounding our recommendations in the known hazards of its constituent functional groups: a carboxylic acid and a ketone. Our core principle is to treat the compound with a heightened level of caution, assuming potential hazards until more specific data becomes available.
Hazard Analysis: A Structurally-Informed Risk Assessment
Understanding the potential risks is the first step in developing a robust safety protocol. Since specific toxicological data for 8-Cyclopentyl-8-oxooctanoic acid is limited, we must infer its potential hazards from its chemical structure.
Carboxylic Acid Group (-COOH): This is the primary driver of potential corrosivity and irritation. Carboxylic acids can cause skin and eye irritation, and in concentrated forms, may lead to more severe burns.[2][3] Inhalation of vapors or aerosols may also cause respiratory tract irritation.[3]
Ketone Group (C=O) & Organic Structure: The molecule's organic backbone, which includes a cyclopentyl ring and a long alkyl chain, makes it a combustible material.[3] While its flashpoint is not defined, it should be kept away from heat, sparks, and open flames.[2][3] Ketones are a broad class of chemicals, and while many are relatively low in toxicity, some can cause irritation or have other systemic effects; therefore, minimizing exposure is prudent.[4]
Given these characteristics, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a requirement for safe handling.
Core Directive: Personal Protective Equipment (PPE) Protocol
The minimum PPE for any work involving 8-Cyclopentyl-8-oxooctanoic acid includes a lab coat, appropriate gloves, and chemical splash goggles.[5] This baseline should be supplemented based on the specific procedure and scale of work.
PPE Category
Specification
Rationale and Best Practices
Hand Protection
Nitrile or Neoprene Gloves
Nitrile gloves offer excellent protection against a wide range of chemicals and provide good dexterity for laboratory manipulations.[6] For prolonged contact or when using organic solvents for dissolution, consider double-gloving or using thicker, chemical-resistant gloves like butyl rubber or Viton™, which show high resistance to ketones and organic solvents.[4][6] Always inspect gloves for tears or punctures before use.
Body Protection
Chemical-Resistant Lab Coat or Apron
A standard lab coat is the minimum requirement.[5] When handling larger quantities (>50 mL) or if there is a significant splash risk, supplement this with a chemical-resistant apron.[4] Clothing should be long-sleeved and made of low-flammability material. Long pants and closed-toe shoes are mandatory in the laboratory.[5]
Eye & Face Protection
Chemical Splash Goggles / Face Shield
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against liquid splashes and potential vapors.[4][5] When there is a higher risk of splashing (e.g., when transferring large volumes or working with the material under pressure), a face shield must be worn in addition to safety goggles.[5]
Respiratory Protection
Use in a Certified Chemical Fume Hood
All handling of 8-Cyclopentyl-8-oxooctanoic acid should be performed within a properly functioning chemical fume hood to minimize inhalation of any potential vapors or aerosols.[7] If engineering controls are not available or are insufficient, a risk assessment must be performed to determine the appropriate respiratory protection, which may include an organic vapor cartridge respirator.[4]
Operational Workflow: From Benchtop to Disposal
Safe handling extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory. The following workflow provides a step-by-step guide for procedural safety.
Caption: A procedural workflow for the safe handling of 8-Cyclopentyl-8-oxooctanoic acid.
Emergency & Disposal Protocols
Spill Management:
In the event of a spill, the immediate priority is personnel safety.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Containment: For small spills, use an inert absorbent material like vermiculite or sand.[7][8] Do not use combustible materials like paper towels to absorb the initial spill.
Collection: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[7]
Decontamination: Clean the spill area with soap and water.
First Aid:
Skin Contact: Immediately flush the affected skin with plenty of soap and water.[2][3] Remove contaminated clothing.
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][8]
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2][8]
Waste Disposal Plan:
All waste containing 8-Cyclopentyl-8-oxooctanoic acid, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.
Segregation: Do not mix this waste with other waste streams. Specifically, keep acidic waste separate from bases, cyanides, and oxidizers.[9][10]
Containerization: Collect waste in a robust, clearly labeled, and sealed container.[7][9] The container must be compatible with acidic organic waste.
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "8-Cyclopentyl-8-oxooctanoic acid," and any known hazards (e.g., "Corrosive," "Combustible").[7]
Storage & Disposal: Store the sealed container in a designated satellite accumulation area. Follow your institution's Environmental Health and Safety (EHS) guidelines for final disposal.[7] Do not dispose of this chemical down the drain.[11]
By adhering to these scientifically-grounded protocols, researchers can confidently and safely handle 8-Cyclopentyl-8-oxooctanoic acid, ensuring both personal safety and environmental responsibility.
References
Material Safety Data Sheet - Cyclopentane. (n.d.). Cosutin Industrial CO., Limited.
How to Choose PPE for Chemical Work. (2025, October 23).
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Nevada, Reno.
Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety.
Personal Protective Equipment (PPE) Selection Guide. (n.d.). The University of Tennessee, Knoxville.
Safety Data Sheet - Cyclopentanecarboxylic acid. (2025, December 18). Fisher Scientific.
Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.).